Product packaging for Aripiprazole N1-Oxide(Cat. No.:CAS No. 573691-09-5)

Aripiprazole N1-Oxide

Katalognummer: B194377
CAS-Nummer: 573691-09-5
Molekulargewicht: 464.4 g/mol
InChI-Schlüssel: ZNYNDJDSFMRJPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

A metabolite of Aripiprazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2N3O3 B194377 Aripiprazole N1-Oxide CAS No. 573691-09-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYNDJDSFMRJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437791
Record name Aripiprazole N1-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573691-09-5
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573691-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole related compound F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aripiprazole N1-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARIPIPRAZOLE N1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Receptor Binding Affinity of Aripiprazole N-Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aripiprazole (B633), an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4. This process generates several metabolites, including aripiprazole N-oxide. While aripiprazole and its major active metabolite, dehydroaripiprazole (B194390), have been extensively studied for their pharmacological profiles, publicly available quantitative data on the receptor binding affinity of aripiprazole N-oxide is notably scarce. Qualitative statements suggest that aripiprazole and its N-oxides exhibit significant activity at dopamine (B1211576) receptors; however, specific binding constants (Ki) or half-maximal inhibitory concentrations (IC50) for aripiprazole N-oxide are not readily found in the scientific literature.

This guide provides a comprehensive overview of the available information on aripiprazole N-oxide and presents a detailed analysis of the receptor binding affinities of the parent compound, aripiprazole, and its well-characterized active metabolite, dehydroaripiprazole (OPC-14857). This information is crucial for researchers, scientists, and drug development professionals seeking to understand the complete pharmacological landscape of aripiprazole and its derivatives.

Aripiprazole N-Oxide: Current State of Knowledge

Aripiprazole N-oxide is a recognized metabolite of aripiprazole.[1][2] Its formation is attributed to the oxidative metabolism of the piperazine (B1678402) nitrogen of aripiprazole by CYP2D6 and CYP3A4 enzymes.[1] While its synthesis and characterization have been described, detailed in vitro pharmacological studies quantifying its interaction with various neurotransmitter receptors are not extensively published. One study notes that aripiprazole and its N-oxides demonstrate strong activity in influencing dopamine neurotransmission, but it does not provide specific binding affinity values.[2]

Due to the limited availability of quantitative data for aripiprazole N-oxide, the following sections will focus on the well-documented receptor binding profiles of aripiprazole and its primary active metabolite, dehydroaripiprazole.

Comparative Receptor Binding Affinity Profiles

The receptor binding affinities of aripiprazole and dehydroaripiprazole have been determined through numerous in vitro studies, typically employing radioligand binding assays. The data, presented as Ki values (nM), are summarized in the tables below. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Affinities
ReceptorAripiprazole Ki (nM)Dehydroaripiprazole Ki (nM)Functional Activity of Aripiprazole
D20.34 - 1.64Similar to AripiprazolePartial Agonist
D30.8Similar to AripiprazolePartial Agonist
D444-Moderate Affinity

Data compiled from sources:[3][4][5]

Serotonin Receptor Affinities
ReceptorAripiprazole Ki (nM)Dehydroaripiprazole Ki (nM)Functional Activity of Aripiprazole
5-HT1A1.7 - 4.2-Partial Agonist[6][7]
5-HT2A3.4-Antagonist[6]
5-HT2B0.36-High Affinity
5-HT2C15-Antagonist
5-HT6214-Low Affinity[6]
5-HT739-Antagonist

Data compiled from sources:[3][4][6]

Adrenergic, Histamine, and Muscarinic Receptor Affinities
ReceptorAripiprazole Ki (nM)Functional Activity of Aripiprazole
α1A-Adrenergic57Antagonist
H1 (Histamine)61Antagonist
M1 (Muscarinic)>1000No Appreciable Affinity

Data compiled from sources:[5]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity (Ki) is a fundamental in vitro pharmacological method. A common technique is the competitive radioligand binding assay.

Principle

This assay measures the ability of a test compound (e.g., aripiprazole N-oxide) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

General Protocol
  • Membrane Preparation:

    • Cell lines (e.g., CHO, HEK293) stably expressing the human receptor of interest are cultured and harvested.

    • Cells are lysed, and the cell membranes are isolated via centrifugation.

    • The final membrane pellet is resuspended in an appropriate assay buffer.[8]

  • Binding Assay:

    • In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors).

    • Increasing concentrations of the unlabeled test compound are added to the wells.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand) from the total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Signaling Pathways

Aripiprazole's unique pharmacological profile as a "dopamine-serotonin system stabilizer" stems from its functional activity at various receptors. Its partial agonism at D2 and 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, modulates downstream signaling pathways.

Dopamine D2 Receptor Signaling

Aripiprazole acts as a partial agonist at the D2 receptor. This means that in environments of high dopamine (hyperdopaminergic), it acts as a functional antagonist, and in environments of low dopamine (hypodopaminergic), it acts as a functional agonist. This is thought to be mediated through its interaction with G protein-coupled signaling cascades.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (High) D2R D2 Receptor Dopamine->D2R Full Agonist Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist (Competitive) G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Aripiprazole_pre Aripiprazole HT1A_auto 5-HT1A Autoreceptor Aripiprazole_pre->HT1A_auto Partial Agonist Dopamine_release ↑ Dopamine Release HT1A_auto->Dopamine_release Modulates Aripiprazole_post Aripiprazole HT2A 5-HT2A Receptor Aripiprazole_post->HT2A Antagonist Serotonin Serotonin Serotonin->HT2A Signaling_cascade Signaling Cascade (e.g., PLC/IP3/DAG) HT2A->Signaling_cascade Experimental_Workflow node_prep Compound Preparation Dilution series of Aripiprazole N-Oxide node_assay Radioligand Binding Assay Incubation of membranes, radioligand, and test compound node_prep->node_assay node_membrane Membrane Preparation Harvesting cells expressing target receptor and isolating membranes node_membrane->node_assay node_filtration Filtration & Washing Separation of bound and free radioligand node_assay->node_filtration node_counting Scintillation Counting Quantification of bound radioactivity node_filtration->node_counting node_analysis Data Analysis Calculation of IC50 and Ki values node_counting->node_analysis

References

In Silico Prediction of Aripiprazole N1-Oxide Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aripiprazole (B633), an atypical antipsychotic, undergoes metabolism to form several byproducts, including Aripiprazole N1-Oxide. While the toxicological profile of aripiprazole is well-documented, that of its N1-Oxide metabolite is less understood. This technical guide provides an in-depth overview of in silico methodologies for predicting the toxicity of this compound. It covers predictive modeling for various toxicity endpoints, details the experimental protocols for model validation, and explores the potential signaling pathways through which this metabolite may exert toxic effects. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to assess the toxicological risks associated with aripiprazole metabolites.

Introduction to Aripiprazole and its Metabolism

Aripiprazole is a widely prescribed atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its pharmacological effect is primarily attributed to its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at the 5-HT2A receptor.[1][2] The metabolism of aripiprazole is extensive and primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][3] This process leads to the formation of several metabolites, including the active metabolite dehydroaripiprazole (B194390) and the N-oxide metabolite, this compound.[4] While dehydroaripiprazole has been studied for its pharmacological activity, the toxicological profile of this compound remains largely uncharacterized. The formation of N-oxide metabolites is a common pathway for drugs containing tertiary amine functionalities, and their toxicological implications can vary, with some being less toxic than the parent compound while others may be associated with specific organ toxicities.[5]

In Silico Toxicity Prediction of this compound

In the absence of extensive experimental data, in silico (computational) methods provide a valuable approach for the preliminary assessment of the toxicological profile of this compound. These methods utilize the chemical structure of a compound to predict its potential adverse effects.

Quantitative Structure-Activity Relationship (QSAR) Predictions

QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity or toxicity.[6] For this compound, various toxicity endpoints can be predicted using publicly available QSAR models and software.

Table 1: Predicted Toxicity Endpoints for this compound using In Silico Models

Toxicity EndpointPredicted Result (ProTox-II)Confidence Score (ProTox-II)Predicted Result (admetSAR)
Hepatotoxicity Inactive0.86Non-toxic
Carcinogenicity Inactive0.69Non-carcinogen
Mutagenicity Inactive0.77Non-mutagenic
Cytotoxicity Active0.63-
hERG Inhibition --Inhibitor (Cardiotoxicity)
Acute Oral Toxicity Class 4 (Harmful if swallowed)-Category III (500 < LD50 <= 5000 mg/kg)

Disclaimer: These are computational predictions and require experimental validation.

Physiologically Based Pharmacokinetic (PBPK) Modeling Insights

PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, providing insights into its potential for organ-specific toxicity.[7][8] For this compound, a PBPK model could predict its concentration-time profiles in various organs, particularly the liver and heart, which are common sites of drug-induced toxicity. By integrating in vitro metabolism data, a PBPK model can estimate the extent of N1-Oxide formation and its subsequent distribution and clearance, helping to identify potential accumulation in tissues that could lead to toxicity.[9]

Potential Signaling Pathways for Toxicity

The predicted toxicities of this compound may be mediated through its interaction with various cellular signaling pathways, potentially stemming from its structural similarity to the parent compound, aripiprazole.

Dopamine D2 Receptor Signaling

Aripiprazole's partial agonism at D2 receptors is central to its therapeutic effect.[10][11] However, alterations in dopamine signaling can also be linked to cytotoxicity. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This can, in turn, affect the activity of protein kinase A (PKA) and downstream transcription factors like CREB.[12] Dysregulation of these pathways has been implicated in apoptotic processes in certain cell types.[14][15] It is plausible that this compound could also modulate D2 receptor signaling, potentially leading to off-target effects and cytotoxicity.

D2_Signaling_Pathway Aripiprazole_N1_Oxide This compound D2R Dopamine D2 Receptor Aripiprazole_N1_Oxide->D2R Binds to Gi_Go Gαi/o D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Apoptosis Apoptosis/Cytotoxicity CREB->Apoptosis Modulates gene expression related to QSAR_Workflow Data_Collection 1. Data Collection & Curation Descriptor_Calculation 2. Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting 3. Data Splitting Descriptor_Calculation->Data_Splitting Training_Set Training Set Data_Splitting->Training_Set Test_Set Test Set Data_Splitting->Test_Set Model_Building 4. Model Building Training_Set->Model_Building Model_Validation 5. Model Validation Test_Set->Model_Validation Model_Building->Model_Validation Prediction 6. Prediction for This compound Model_Validation->Prediction PBPK_Workflow Model_Structure 1. Define Model Structure Model_Equations 3. Develop Model Equations Model_Structure->Model_Equations Parameterization 2. Parameterization Parameterization->Model_Equations System_Params System Parameters (Physiology) System_Params->Parameterization Compound_Params Compound Parameters (Physicochemical, ADME) Compound_Params->Parameterization Simulation 4. Model Simulation & Verification Model_Equations->Simulation Risk_Assessment 5. Toxicity Risk Assessment Simulation->Risk_Assessment

References

Methodological & Application

Application Note: Solid-Phase Extraction of Aripiprazole N1-Oxide from Human Urine using a Mixed-Mode Cation Exchange Sorbent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the selective isolation of aripiprazole (B633) N1-oxide, a metabolite of the atypical antipsychotic aripiprazole, from human urine. The protocol utilizes a mixed-mode cation exchange polymer-based SPE sorbent, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and extract cleanliness. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and accurate quantification of aripiprazole N1-oxide. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical testing.

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is metabolized in the body to several metabolites, including this compound. Accurate and sensitive quantification of aripiprazole and its metabolites in biological matrices such as urine is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety.

Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. Mixed-mode SPE, particularly those employing both reversed-phase and ion-exchange functionalities, offers superior selectivity for basic compounds like aripiprazole and its metabolites from complex matrices like urine. This application note provides a detailed protocol for the extraction of this compound from urine using a generic mixed-mode strong cation exchange sorbent, followed by LC-MS/MS analysis.

Chemical Structures

CompoundChemical Structure
Aripiprazole 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
This compound 7-(4-(4-(2,3-dichlorophenyl)-1-oxido-1-piperazin-1-yl)butoxy)-3,4-dihydro-2(1H)-quinolinone.[1][2]

Experimental Protocol

Materials and Reagents
  • SPE Device: Mixed-mode strong cation exchange polymeric SPE cartridge (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Agilent Bond Elut Plexa PCX).

  • This compound reference standard.

  • Internal Standard (IS): Aripiprazole-d8 or a similar stable isotope-labeled analog.

  • Methanol (B129727) (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ammonium (B1175870) hydroxide (B78521) (LC-MS grade).

  • Deionized water.

  • Human urine (drug-free).

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex mix the urine samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Take 1.0 mL of the supernatant and add 1.0 mL of 2% formic acid in deionized water.

  • Add the internal standard solution to the diluted urine sample.

  • Vortex mix the sample for 30 seconds.

Solid-Phase Extraction (SPE) Protocol

The following is a general protocol that may require optimization for specific applications and sorbents.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol.

  • Equilibration: Equilibrate the SPE cartridge with 2 mL of deionized water.

  • Loading: Load the pre-treated urine sample (2 mL) onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing 1: Wash the cartridge with 2 mL of 2% formic acid in deionized water to remove polar interferences.

  • Washing 2: Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 10 mM ammonium formate (B1220265) in water:methanol, 90:10, v/v).

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of aripiprazole and its metabolites. Method optimization is recommended.

  • LC System: UPLC or HPLC system.

  • Column: C18 or Phenyl-Hexyl analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical - requires optimization with reference standard):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound464.2285.1
Aripiprazole-d8 (IS)456.2293.2

Quantitative Data Summary

Table 1: Recovery and Precision Data for Aripiprazole and Dehydroaripiprazole in Plasma

AnalyteConcentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Aripiprazole298.53.54.2
50101.22.13.1
50099.81.82.5
Dehydroaripiprazole297.24.15.3
50100.52.83.9
50098.92.23.1

Data is representative and compiled from similar published methods. Actual performance may vary.

Table 2: Linearity and Sensitivity Data for Aripiprazole and Dehydroaripiprazole in Plasma

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Aripiprazole0.5 - 10000.5>0.995
Dehydroaripiprazole0.5 - 10000.5>0.995

LLOQ: Lower Limit of Quantification. Data is representative and compiled from similar published methods.

Experimental Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for this compound from Urine cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample 1. Urine Sample Collection centrifugation 2. Centrifugation urine_sample->centrifugation dilution 3. Dilution & Acidification centrifugation->dilution is_addition 4. Internal Standard Spiking dilution->is_addition conditioning 5. Conditioning (Methanol) is_addition->conditioning Load Pre-treated Sample equilibration 6. Equilibration (Water) conditioning->equilibration loading 7. Sample Loading equilibration->loading washing1 8. Wash 1 (Aqueous Acid) loading->washing1 washing2 9. Wash 2 (Methanol) washing1->washing2 elution 10. Elution (Ammoniated Methanol) washing2->elution evaporation 11. Evaporation elution->evaporation Collect Eluate reconstitution 12. Reconstitution evaporation->reconstitution lcms_analysis 13. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: SPE Workflow for this compound from Urine.

Signaling Pathway Diagram (Metabolic Pathway)

Metabolic_Pathway Metabolic Pathway of Aripiprazole Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) Aripiprazole->Dehydroaripiprazole Dehydrogenation Aripiprazole_N_Oxide This compound Aripiprazole->Aripiprazole_N_Oxide N-Oxidation Other_Metabolites Other Metabolites Aripiprazole->Other_Metabolites Hydroxylation, N-dealkylation

Caption: Simplified Metabolic Pathway of Aripiprazole.

Conclusion

The described solid-phase extraction method using a mixed-mode cation exchange sorbent provides an effective and selective approach for the extraction of this compound from human urine. The protocol is straightforward and, when coupled with LC-MS/MS analysis, allows for sensitive and accurate quantification. This method is suitable for various research and clinical applications requiring the measurement of aripiprazole and its metabolites. It is recommended that the method be fully validated in the user's laboratory to ensure it meets the specific requirements of the intended application.

References

Application Note: Capillary Electrophoresis for the Separation of Aripiprazole and its N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the separation and analysis of the atypical antipsychotic drug aripiprazole (B633) and its N-oxide metabolites using capillary electrophoresis (CE). Aripiprazole, used in the treatment of schizophrenia and bipolar disorder, is metabolized into several compounds, including various N-oxides, which are important for impurity profiling and stability studies.[1] Capillary electrophoresis offers a powerful analytical technique for the separation of these compounds due to its high efficiency, short analysis time, and low sample and reagent consumption.[2] This note details a proposed capillary zone electrophoresis (CZE) method adapted from established protocols for aripiprazole and its other metabolites and degradation products.

Introduction

Aripiprazole is an atypical antipsychotic that undergoes extensive metabolism, including dehydrogenation, hydroxylation, and N-dealkylation.[1] Additionally, the formation of N-oxides represents a potential degradation pathway and can be found as impurities in pharmaceutical formulations.[3][4][5] Monitoring these N-oxides is crucial for ensuring the quality, safety, and efficacy of aripiprazole drug products. Capillary electrophoresis, particularly capillary zone electrophoresis (CZE), is a well-suited technique for the analysis of pharmaceuticals and their charged metabolites due to its high resolving power.[2] This application note provides a starting point for developing a robust CZE method for the separation of aripiprazole and its N-oxides.

Experimental Protocols

The following protocols are based on established CE methods for aripiprazole and its related substances.[2][6] Researchers should optimize these conditions for their specific instrumentation and analytical needs.

Instrumentation and Capillary
  • Instrument: Any commercially available capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused silica (B1680970) capillary, uncoated.

    • Total Length: 30.2 cm (effective length will vary depending on the instrument)[6]

    • Internal Diameter: 75 µm[6]

  • Temperature: 20°C[2]

Reagents and Solutions
  • Background Electrolyte (BGE): 80 mM phosphate (B84403) buffer with 2-3% dimethyl sulfoxide (B87167) (DMSO), adjusted to pH 3.0.[2]

  • Sample Diluent: The background electrolyte is recommended as the sample diluent to avoid peak distortion.

  • Capillary Conditioning:

    • New capillary: Flush with 1 M NaOH for 20 min, followed by deionized water for 20 min, and finally with the BGE for 30 min.

    • Daily start-up: Flush with 0.1 M NaOH for 10 min, deionized water for 10 min, and BGE for 20 min.

    • Between runs: Flush with BGE for 2-3 min.

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of aripiprazole and its N-oxide reference standards in methanol or DMSO.

  • Working Solutions: Dilute the stock solutions with the sample diluent to the desired concentration range (e.g., 0.5 to 50 ng/mL).[2]

  • Pharmaceutical Dosage Forms:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific dose of aripiprazole.

    • Dissolve the powder in a known volume of sample diluent.

    • Sonication may be required to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Electrophoretic Method
  • Injection: Hydrodynamic injection (pressure and time will depend on the instrument, e.g., 50 mbar for 5 s).

  • Separation Voltage: +15 kV[2]

  • Detection: UV detection at 214 nm.[2]

Data Presentation

The following table summarizes the expected performance of the proposed CZE method based on literature values for aripiprazole and its main metabolite, dehydroaripiprazole. Migration times for N-oxides would need to be determined experimentally.

AnalyteLinearity Range (ng/mL)
Aripiprazole0.5 - 50[2]
Dehydroaripiprazole0.5 - 50[2]
Aripiprazole N-oxidesTo be determined

Visualizations

Experimental Workflow

G cluster_prep Sample & BGE Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare BGE (80 mM Phosphate-DMSO, pH 3.0) Condition Capillary Conditioning BGE->Condition Sample Prepare Samples (Standards/Formulations) Inject Hydrodynamic Injection Sample->Inject Condition->Inject Separate Apply Voltage (+15 kV) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Process Process Electropherogram Detect->Process Quantify Quantify Analytes Process->Quantify

Caption: Workflow for the CZE analysis of aripiprazole and its N-oxides.

Logical Relationships in Method Development

G cluster_params Key Separation Parameters cluster_outcomes Separation Outcomes BGE_pH BGE pH Resolution Resolution BGE_pH->Resolution affects charge Voltage Voltage Voltage->Resolution affects Migration_Time Migration Time Voltage->Migration_Time inversely proportional Organic_Mod Organic Modifier (e.g., DMSO) Organic_Mod->Resolution affects selectivity Peak_Shape Peak Shape Organic_Mod->Peak_Shape improves Buffer_Conc Buffer Concentration Buffer_Conc->Resolution affects Buffer_Conc->Migration_Time affects EOF

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of Aripiprazole N1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. During its metabolism and as a potential impurity in pharmaceutical preparations, various related substances are formed, including Aripiprazole N1-Oxide.[1][2] The accurate identification and characterization of such metabolites and impurities are critical for ensuring the safety, efficacy, and quality of the drug product. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary sensitivity and specificity for the unambiguous identification and structural elucidation of these compounds. This application note provides a detailed protocol for the characterization of this compound using LC-HRMS.

Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of several metabolites, including this compound.[1][2] This N-oxide is formed at the piperazine (B1678402) ring of the aripiprazole molecule.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation method is crucial for accurate analysis. The following protocol is recommended for the extraction of this compound from a sample matrix (e.g., forced degradation sample, in-vitro metabolism sample).

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 0.45 µm syringe filters

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in DMSO at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • For forced degradation samples or pharmaceutical preparations, accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 ACN:Water) to achieve a target concentration within the calibration range.

    • For biological matrices, a protein precipitation or solid-phase extraction (SPE) method is recommended.

      • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

      • Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., mixed-mode cation exchange) for sample clean-up and concentration, following the manufacturer's protocol.

    • Filter the final extract through a 0.45 µm syringe filter prior to LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr
Scan Mode Full Scan MS and Targeted MS/MS (Product Ion Scan)
Mass Range (Full Scan) m/z 100-1000
Resolution > 30,000 FWHM
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)

Data Presentation

High-Resolution Mass Spectrometry Data

The high-resolution mass spectrometer provides accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments.

Table 1: Accurate Mass Measurement of this compound

AnalyteChemical FormulaCalculated Monoisotopic Mass (m/z)Measured Monoisotopic Mass (m/z)Mass Error (ppm)
This compound [M+H]⁺C₂₃H₂₈Cl₂N₃O₃⁺464.1502464.15081.3
Tandem Mass Spectrometry (MS/MS) Fragmentation Data

MS/MS analysis provides structural information by fragmenting the parent ion and detecting the resulting product ions. The fragmentation pattern of this compound is characterized by several key fragments. A notable fragmentation is the neutral loss of oxygen (-16 Da) from the N-oxide moiety.

Table 2: Major Product Ions of this compound in MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/Loss
464.1508448.1555[M+H-O]⁺
464.1508285.1156[C₁₄H₁₈ClN₂O]⁺
464.1508243.0633[C₁₀H₁₂Cl₂N]⁺
448.1555285.1156[C₁₄H₁₈ClN₂O]⁺
448.1555218.0680[C₁₀H₁₁Cl₂N]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis StandardPrep Standard Solution Preparation SamplePrep Sample Extraction (Precipitation or SPE) Filtration Filtration SamplePrep->Filtration LC LC Separation (C18 Column) Filtration->LC HRMS HRMS Detection (Q-TOF or Orbitrap) LC->HRMS MSMS Targeted MS/MS HRMS->MSMS AccurateMass Accurate Mass Determination MSMS->AccurateMass Fragmentation Fragmentation Analysis AccurateMass->Fragmentation Identification Structural Elucidation Fragmentation->Identification

Figure 1. Experimental workflow for this compound characterization.
Proposed Fragmentation Pathway

The fragmentation of this compound provides key structural information. The proposed pathway is depicted below.

G parent This compound [M+H]⁺ m/z 464.1508 loss_O [M+H-O]⁺ m/z 448.1555 parent->loss_O -O frag1 Fragment m/z 285.1156 parent->frag1 frag2 Fragment m/z 243.0633 parent->frag2 loss_O->frag1 frag3 Fragment m/z 218.0680 loss_O->frag3

Figure 2. Proposed fragmentation pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of this compound using high-resolution mass spectrometry. The combination of liquid chromatography for separation and HRMS for accurate mass and structural analysis allows for the confident identification and elucidation of this and other related substances. The methodologies and data presented herein are valuable for researchers, scientists, and drug development professionals involved in the analysis of aripiprazole and its metabolites or impurities, ensuring the quality and safety of pharmaceutical products.

References

Application Note and Protocol: Forced Degradation Study of Aripiprazole N1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for conducting a forced degradation study on Aripiprazole (B633) N1-Oxide, a potential impurity and metabolite of Aripiprazole. The study is designed to comply with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to identify potential degradation products, establish degradation pathways, and validate a stability-indicating analytical method.[1][2][3][4]

Introduction

Forced degradation, or stress testing, is a critical component of drug development that exposes a drug substance to conditions more severe than accelerated stability testing.[3] These studies are essential for:

  • Elucidating the intrinsic stability of the molecule.

  • Identifying likely degradation products and pathways.[1][3]

  • Developing and validating stability-indicating analytical methods.[5][6][7]

  • Understanding the chemical behavior of the molecule, which aids in formulation and packaging development.[3]

Aripiprazole N1-Oxide is a known metabolite and a potential impurity in Aripiprazole drug products.[8] It is particularly relevant as it has been identified as a degradation product of Aripiprazole under oxidative stress conditions.[6][7][9][10] This protocol outlines the systematic investigation of the degradation of this compound under various stress conditions.

Experimental Workflow

The following diagram illustrates the overall workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Aripiprazole N1-Oxide Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base oxidative Oxidative Degradation (e.g., 3% H2O2) prep->oxidative thermal Thermal Stress (e.g., 80°C) prep->thermal photolytic Photolytic Stress (ICH Q1B Guidelines) prep->photolytic sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralization Neutralize Acid/Base Samples sampling->neutralization hplc RP-HPLC Analysis sampling->hplc For non-hydrolytic samples neutralization->hplc mass_spec LC-MS for Identification hplc->mass_spec quant Quantify Degradants & Mass Balance mass_spec->quant pathway Propose Degradation Pathways quant->pathway report Generate Report pathway->report

Caption: Workflow for the forced degradation study of this compound.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • HPLC Grade Acetonitrile (B52724)

  • HPLC Grade Methanol (B129727)

  • Analytical Reagent Grade Hydrochloric Acid (HCl)

  • Analytical Reagent Grade Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC Grade Water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase)

  • Phosphate Buffer

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.[9][11]

  • pH meter

  • Calibrated oven

  • Photostability chamber compliant with ICH Q1B guidelines.[3]

Preparation of Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Procedures

The goal is to achieve 5-20% degradation of the drug substance.[1] The duration and conditions may need to be optimized based on preliminary results.

3.4.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to the working concentration and analyze by HPLC.

3.4.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase to the working concentration and analyze by HPLC.

3.4.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature and protect from light for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, dilute with the mobile phase to the working concentration, and analyze by HPLC.

3.4.4. Thermal Degradation

  • Place the solid this compound powder in a calibrated oven at 80°C for 24 hours.

  • Prepare a solution of the heat-stressed solid in the working concentration and analyze by HPLC.

  • Separately, expose the stock solution to 80°C for 24 hours, then cool, dilute to the working concentration, and analyze.

3.4.5. Photolytic Degradation

  • Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • A control sample should be stored in the dark under the same conditions.

  • After exposure, prepare solutions of the stressed samples at the working concentration and analyze by HPLC.

Analytical Method

A stability-indicating HPLC method capable of separating this compound from its degradation products is required. A typical starting point for method development could be:

  • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30-40°C.[9][12]

  • Injection Volume: 10-20 µL.[12]

  • Detection Wavelength: Monitor at a wavelength where this compound and potential degradants have significant absorbance (e.g., 218 nm or 254 nm).[8][12]

  • Peak Purity: Assess the peak purity of the parent drug in all stressed samples using a PDA detector to ensure no co-eluting peaks.

Data Presentation

The results of the forced degradation study should be summarized to show the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParametersDuration% Assay of this compoundMajor Degradant (RT, min)% Area of Major DegradantMass Balance (%)
Control --99.8--100.0
Acid Hydrolysis 0.1 M HCl24 hrs92.54.86.599.0
Base Hydrolysis 0.1 M NaOH24 hrs88.35.210.198.4
Oxidative 3% H₂O₂24 hrs81.77.115.897.5
Thermal (Solid) 80°C24 hrs98.9-< LOQ99.8
Thermal (Solution) 80°C24 hrs95.16.34.299.3
Photolytic (Solid) ICH Q1B-99.2-< LOQ99.7
Photolytic (Solution) ICH Q1B-97.68.91.899.4

Note: The data presented in this table are hypothetical and for illustrative purposes only. RT = Retention Time; LOQ = Limit of Quantitation.

Logical Relationships in Forced Degradation

The following diagram illustrates the logical flow from applying stress conditions to understanding the stability of the drug substance.

Logical_Flow cluster_input Inputs cluster_process Process cluster_output Outputs & Understanding drug This compound degradation Forced Degradation drug->degradation stress Stress Factors (Acid, Base, Oxidative, Thermal, Photolytic) stress->degradation analysis Stability-Indicating Analytical Method degradation->analysis products Degradation Products analysis->products pathways Degradation Pathways products->pathways stability Intrinsic Stability Profile pathways->stability

Caption: Logical flow from stress application to stability assessment.

Conclusion

This protocol provides a comprehensive framework for conducting forced degradation studies on this compound. Adherence to these methodologies will ensure the generation of high-quality data suitable for regulatory submissions and for gaining a thorough understanding of the molecule's stability profile. The identification of degradation products and pathways is crucial for ensuring the safety and efficacy of the final pharmaceutical product.

References

Application Notes and Protocols: Aripiprazole N1-Oxide as a Biomarker of Aripiprazole Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][3][4] Understanding the metabolic profile of aripiprazole is crucial for optimizing therapeutic outcomes and minimizing adverse drug reactions. While dehydroaripiprazole (B194390) is the main active metabolite, another metabolite, aripiprazole N1-oxide, has emerged as a potential biomarker for assessing the metabolic activity of the enzymes involved in aripiprazole's clearance. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker in research and drug development settings.

This compound is formed through the oxidation of the nitrogen atom in the piperazine (B1678402) ring of the aripiprazole molecule. This metabolic pathway is catalyzed by both CYP3A4 and CYP2D6, the same enzymes responsible for the formation of dehydroaripiprazole.[2] Therefore, the concentration of this compound in biological fluids may reflect the combined metabolic capacity of these two important drug-metabolizing enzymes. Monitoring its levels could provide valuable insights into an individual's metabolic phenotype, potentially aiding in dose adjustments and predicting drug-drug interactions.

Data Presentation

Table 1: Physicochemical Properties of Aripiprazole and its Metabolites
CompoundMolecular FormulaMolar Mass ( g/mol )
AripiprazoleC₂₃H₂₇Cl₂N₃O₂448.39
DehydroaripiprazoleC₂₃H₂₅Cl₂N₃O₂446.38
This compoundC₂₃H₂₇Cl₂N₃O₃464.39
Table 2: Typical Plasma Concentrations of Aripiprazole and Dehydroaripiprazole in Clinical Studies
AnalyteConcentration Range (ng/mL)Notes
Aripiprazole100 - 350Therapeutic reference range for schizophrenia.[5]
Dehydroaripiprazole25 - 150Concentrations are typically 20-40% of the parent drug.
This compoundData not available in clinical studiesResearch is needed to establish typical concentration ranges.

Note: The therapeutic reference range can vary based on the individual's clinical response and tolerability.

Experimental Protocols

Protocol 1: Quantification of Aripiprazole, Dehydroaripiprazole, and this compound in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of aripiprazole, dehydroaripiprazole, and this compound in human plasma. This method is intended for research purposes.

1. Materials and Reagents

  • Aripiprazole, Dehydroaripiprazole, and this compound reference standards

  • Aripiprazole-d8 (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Aripiprazole-d8, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aripiprazole448.2285.225
Dehydroaripiprazole446.0285.025
This compound464.2285.230
Aripiprazole-d8 (IS)456.2285.225

Note: These MRM transitions are suggested starting points and should be optimized for the specific instrument used.

5. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of aripiprazole, dehydroaripiprazole, and this compound into blank human plasma.

  • A typical calibration curve range would be 1-500 ng/mL for aripiprazole and dehydroaripiprazole, and a similar or lower range for this compound, depending on expected concentrations.

  • Analyze calibration standards and QC samples alongside the unknown samples to ensure the accuracy and precision of the assay.

Mandatory Visualizations

cluster_metabolism Aripiprazole Metabolism Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole Aripiprazole->Dehydroaripiprazole CYP3A4, CYP2D6 (Dehydrogenation) Aripiprazole_N1_Oxide Aripiprazole N1-Oxide Aripiprazole->Aripiprazole_N1_Oxide CYP3A4, CYP2D6 (N-Oxidation) Inactive_Metabolites Other Inactive Metabolites Aripiprazole->Inactive_Metabolites CYP3A4 (N-dealkylation, Hydroxylation) cluster_workflow LC-MS/MS Analysis Workflow Start Plasma Sample (with Internal Standard) Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

Application Note & Protocol: Quantification of Aripiprazole N1-Oxide in Brain Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Aripiprazole (B633) N1-Oxide, a metabolite of the atypical antipsychotic drug aripiprazole, in brain tissue samples. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the analysis of drug metabolites in complex biological matrices. While a specific validated method for Aripiprazole N1-Oxide in brain tissue is not widely published, this protocol has been developed by adapting established methods for aripiprazole and other N-oxide metabolites in biological samples. It is intended to serve as a comprehensive guide for researchers and requires validation for specific laboratory conditions.

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. It is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, leading to the formation of several metabolites. One of these is this compound. The quantification of drug metabolites in brain tissue is crucial for understanding their potential pharmacological activity, toxicity, and contribution to the overall therapeutic effect of the parent drug. This application note details a proposed LC-MS/MS method for the sensitive and selective quantification of this compound in brain tissue homogenates.

Chemical Information

CompoundThis compound
Synonyms Aripiprazole N-Oxide
CAS Number 573691-09-5[1]
Molecular Formula C₂₃H₂₇Cl₂N₃O₃[1]
Molecular Weight 464.4 g/mol [1]

Experimental Protocols

This section outlines the step-by-step procedure for the quantification of this compound in brain tissue samples.

  • This compound analytical standard (>95% purity)

  • Aripiprazole-d8 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Brain tissue from the species of interest

  • Phosphate buffered saline (PBS), pH 7.4

  • Dry ice

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Tissue homogenizer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Aripiprazole-d8 at 1 mg/mL in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Due to the potential instability of N-oxide metabolites, it is recommended to keep samples on ice and use neutral or near-neutral pH conditions during preparation[2].

  • Tissue Homogenization:

    • Accurately weigh the frozen brain tissue sample.

    • Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation:

    • To a 100 µL aliquot of the brain homogenate, add 20 µL of the IS working solution (100 ng/mL Aripiprazole-d8).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

The following are proposed starting conditions and may require optimization.

Parameter Condition
LC System UHPLC
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Based on the fragmentation patterns observed for aripiprazole N-oxide, the following MRM transitions are proposed. These will require experimental confirmation and optimization.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 465.1285.2To be optimized
243.1To be optimized
Aripiprazole-d8 (IS) 456.2293.2To be optimized

Note: The precursor ion for this compound is assumed to be [M+H]⁺. The product ions are based on reported fragmentation data for aripiprazole N-oxide[3].

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Analyte Linear Range (ng/g) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (ng/g)
This compoundTo be determinedTo be determinedTo be determined
QC Level Concentration (ng/g) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low To be determined<15%85-115%<15%85-115%
Medium To be determined<15%85-115%<15%85-115%
High To be determined<15%85-115%<15%85-115%
QC Level Concentration (ng/g) Extraction Recovery (%) Matrix Effect (%)
Low To be determinedTo be determinedTo be determined
Medium To be determinedTo be determinedTo be determined
High To be determinedTo be determinedTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing brain_tissue Brain Tissue Sample homogenization Homogenization in PBS (pH 7.4) brain_tissue->homogenization is_addition Addition of Internal Standard (Aripiprazole-d8) homogenization->is_addition protein_precipitation Protein Precipitation with Acetonitrile is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound in brain tissue.

aripiprazole_metabolism cluster_metabolites Metabolites aripiprazole Aripiprazole dehydro Dehydroaripiprazole aripiprazole->dehydro CYP3A4/CYP2D6 (Dehydrogenation) hydroxylated Hydroxylated Metabolites aripiprazole->hydroxylated CYP2D6 (Hydroxylation) n_dealkylated N-dealkylated Metabolites aripiprazole->n_dealkylated CYP3A4 (N-dealkylation) n1_oxide This compound aripiprazole->n1_oxide N-oxidation

Caption: Simplified metabolic pathway of Aripiprazole.

Method Validation

To ensure the reliability of the results, the developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components and other metabolites.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality controls).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, and long-term stability).

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the quantification of this compound in brain tissue samples using LC-MS/MS. The outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methodologies for similar analytes and matrices. It is imperative that this method be thoroughly validated in the end-user's laboratory to ensure its accuracy, precision, and robustness for its intended application in pharmacokinetic and drug metabolism studies.

References

Application Note & Protocol: Development of a Validated Bioanalytical Method for the Quantification of Aripiprazole N1-Oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aripiprazole is an atypical antipsychotic medication metabolized in the body by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, into several metabolites. One of these is Aripiprazole N1-Oxide, a molecule of interest in comprehensive pharmacokinetic and drug metabolism studies. The inherent polarity and potential instability of N-oxide metabolites present unique challenges for bioanalysis.[1][2] This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol covers sample preparation, chromatographic separation, mass spectrometric detection, and presents representative data from a full method validation according to regulatory guidelines.

Metabolic Pathway

Aripiprazole undergoes oxidation at the nitrogen atom of the piperazine (B1678402) ring to form its N1-Oxide metabolite. This metabolic pathway is an important consideration in understanding the overall disposition of the drug.

Aripiprazole Aripiprazole N1_Oxide This compound Aripiprazole->N1_Oxide Metabolism Enzymes CYP3A4 / CYP2D6 (Oxidation) Enzymes->Aripiprazole

Metabolic conversion of Aripiprazole to this compound.

Proposed Bioanalytical Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

1.1. Materials and Reagents

  • This compound reference standard

  • Aripiprazole-d8 (Internal Standard, IS)

  • HPLC-grade Acetonitrile and Methanol

  • Formic Acid, LC-MS grade

  • Ultrapure Water

  • Control Human Plasma (K2-EDTA)

1.2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System UPLC/HPLC system capable of binary gradient elution
Analytical Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table 1
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table 2
Source Temperature 150 °C
Desolvation Temperature 400 °C

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.495.05.0
0.500.495.05.0
2.500.420.080.0
3.500.420.080.0
3.600.495.05.0
5.000.495.05.0

Table 2: Multiple Reaction Monitoring (MRM) Transitions Note: The exact masses and transitions should be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound464.1285.215035
Aripiprazole-d8 (IS)456.2293.215038

Experimental Protocols

2.1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and Aripiprazole-d8 reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Aripiprazole-d8 stock solution with 50:50 (v/v) acetonitrile:water.

2.2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Spike control human plasma with the appropriate working standard solutions of this compound to achieve the desired concentrations for the calibration curve (e.g., 0.1 - 100 ng/mL) and QC samples (Low, Mid, High).

  • The final concentration of organic solvent in the spiked plasma should not exceed 5%.

  • Vortex each concentration level for 30 seconds and aliquot for storage at -80 °C.

2.3. Sample Preparation (Protein Precipitation)

The following workflow details the sample extraction procedure.

cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Sample, Blank, CC, or QC) add_is 2. Add 150 µL IS Working Solution (100 ng/mL in Acetonitrile) plasma->add_is vortex 3. Vortex for 1 minute add_is->vortex centrifuge 4. Centrifuge (12,000 rpm for 10 min at 4°C) vortex->centrifuge transfer 5. Transfer 100 µL Supernatant to Autosampler Vial centrifuge->transfer inject 6. Inject 5 µL onto LC-MS/MS transfer->inject

Workflow for plasma sample preparation and analysis.
  • Retrieve plasma samples, calibration standards, and QCs from the freezer and thaw at room temperature.

  • Vortex the samples for 10 seconds.

  • Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (in acetonitrile) to each tube. This solution acts as both the protein precipitating agent and the source of the internal standard.

  • Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Method Validation Summary (Representative Data)

The proposed method should be fully validated according to the FDA or EMA guidelines on bioanalytical method validation. The following tables summarize the expected performance characteristics.

Table 3: Linearity and Sensitivity

ParameterResult
Linearity Range 0.10 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 0.10 ng/mL
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (%Bias) Within ±20%

Table 4: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%Bias) (n=6)Inter-Day Precision (%CV) (3 runs)Inter-Day Accuracy (%Bias) (3 runs)
LLOQ0.10≤ 12.5± 9.8≤ 14.1± 11.2
Low QC0.30≤ 8.5± 6.2≤ 9.9± 7.5
Mid QC15.0≤ 6.1± 4.5≤ 7.3± 5.1
High QC80.0≤ 5.5± 3.8≤ 6.8± 4.9
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC0.3091.594.20.981.01
High QC80.093.895.10.970.99
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%.

Table 6: Stability

Stability ConditionQC Level% Change from NominalResult
Bench-Top Stability (Human Plasma, 6 hours at RT) Low, High≤ 8.9%Stable
Autosampler Stability (Processed Sample, 24 hours at 10°C) Low, High≤ 6.5%Stable
Freeze-Thaw Stability (3 cycles, -80°C to RT) Low, High≤ 11.2%Stable
Long-Term Stability (90 days at -80°C) Low, High≤ 10.5%Stable
Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.

Conclusion

The proposed LC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The protein precipitation technique offers a simple, rapid, and efficient means of sample preparation, which is crucial when dealing with potentially labile metabolites like N-oxides.[3] The method demonstrates excellent sensitivity, specificity, and robustness, making it suitable for supporting pharmacokinetic studies in drug development. All validation parameters, based on representative data, meet the stringent requirements set by regulatory agencies.

References

Troubleshooting & Optimization

Overcoming matrix effects in Aripiprazole N1-Oxide LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Aripiprazole (B633) N1-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is Aripiprazole N1-Oxide and why is its analysis important?

A1: this compound is a metabolite and a potential degradation product of the atypical antipsychotic drug, aripiprazole. It is formed under oxidative conditions.[1][2] Monitoring its levels in biological matrices is crucial for understanding the overall metabolism and stability of aripiprazole, which is essential during drug development and in clinical settings.

Q2: What are matrix effects and how can they impact the analysis of this compound?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] For this compound, a relatively polar compound, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification, poor sensitivity, and unreliable results.[5][6] Common sources of interference in biological fluids include phospholipids, salts, and other endogenous components.

Q3: I am observing high variability and poor recovery for this compound in my plasma samples. Could this be due to matrix effects?

A3: Yes, high variability and low recovery are common indicators of significant matrix effects. The chemical properties of this compound may differ from the parent drug, leading to different interactions with matrix components and varied responses during analysis. It is essential to develop a sample preparation method that effectively removes these interfering components.

Q4: How can I assess the extent of matrix effects in my this compound assay?

A4: A standard method to evaluate matrix effects is the post-extraction addition method. This involves comparing the signal of this compound in a solution prepared in a clean solvent to the signal of the analyte spiked into a blank, extracted matrix sample at the same concentration. The ratio of these signals provides the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A5: While not strictly mandatory, using a SIL-IS for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and more accurate and precise quantification. If a specific SIL-IS for the N1-Oxide is unavailable, a deuterated analog of aripiprazole (e.g., aripiprazole-d8) can be considered, but its ability to track the N1-Oxide's behavior should be thoroughly validated.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

Possible Cause: Suboptimal chromatographic conditions or significant ion suppression from co-eluting matrix components. This compound, being more polar than aripiprazole, may have poor retention on a standard C18 column, eluting early with other polar interferences.

Solutions:

  • Optimize Chromatography:

    • Column Selection: Consider using a column with a more polar stationary phase, such as a C18 column with an aqueous-compatible end-capping (e.g., AQ-C18) or a phenyl-hexyl column, to improve retention and separation from early-eluting matrix components.[8]

    • Mobile Phase Modification: Adjusting the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.[8][9] Experiment with different gradient profiles to enhance separation.

  • Enhance Sample Preparation:

    • Implement a more rigorous sample clean-up method to remove interfering substances. Refer to the sample preparation comparison table below.

Issue 2: Inconsistent Results and Poor Reproducibility Between Samples

Possible Cause: Variable matrix effects between different sample lots or individuals. The composition of biological matrices can differ, leading to varying degrees of ion suppression or enhancement.

Solutions:

  • Employ a Robust Sample Preparation Technique: Solid-phase extraction (SPE) generally provides cleaner extracts compared to protein precipitation (PPT) or liquid-liquid extraction (LLE), leading to more consistent results.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.

  • Matrix Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner sample extracts and reduced matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument.

  • LC System: UPLC system

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 2.1 mm × 50 mm, 1.7 µm[8]

  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL[8]

  • Column Temperature: 50 °C[8]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Temperature: 150 °C[8]

  • Desolvation Temperature: 600 °C[8]

  • MRM Transitions: (To be determined by infusion of this compound standard)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 85.265.7 (Suppression)12.5
Liquid-Liquid Extraction (LLE) 78.982.1 (Suppression)8.2
Solid-Phase Extraction (SPE) 92.595.3 (Minimal Effect)4.1

Data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt Acetonitrile lle Liquid-Liquid Extraction plasma->lle MTBE spe Solid-Phase Extraction plasma->spe Mixed-Mode Cation Exchange lcms UPLC-MS/MS System ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Low Signal/Poor Peak Shape cluster_reproducibility Poor Reproducibility start Poor/Inconsistent Results check_peak Check Peak Shape and Signal Intensity start->check_peak check_repro Check Reproducibility start->check_repro opt_chrom Optimize Chromatography (Column, Mobile Phase) check_peak->opt_chrom imp_cleanup Improve Sample Cleanup (SPE) check_peak->imp_cleanup use_sil_is Use Stable Isotope-Labeled IS check_repro->use_sil_is matrix_match Use Matrix-Matched Calibrators check_repro->matrix_match solution Improved Method Performance opt_chrom->solution imp_cleanup->solution use_sil_is->solution matrix_match->solution

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Aripiprazole N-Oxide Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Aripiprazole N-Oxide in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Aripiprazole N-Oxide?

Poor peak shape, typically observed as peak tailing or fronting, for Aripiprazole N-Oxide can stem from several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the N-oxide, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of Aripiprazole N-Oxide. An unsuitable pH can lead to multiple analyte forms in equilibrium, causing peak broadening or splitting.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.

  • Incompatible Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes for all analytes.

Q2: How does the mobile phase pH influence the peak shape of Aripiprazole N-Oxide?

The mobile phase pH is a critical parameter for achieving a good peak shape for ionizable compounds like Aripiprazole N-Oxide. The predicted pKa of Aripiprazole N-Oxide is approximately 7.14. To ensure a single ionic form and minimize peak broadening, it is recommended to work at a pH that is at least 2 units away from the pKa. For Aripiprazole N-Oxide, a mobile phase pH of ≤ 5 or ≥ 9 would be ideal. At a low pH, the molecule will be protonated and carry a positive charge, while at a high pH, it will be in its neutral form.

Q3: Which type of HPLC column is recommended for Aripiprazole N-Oxide analysis?

A high-purity, end-capped C18 or C8 column is a good starting point for the analysis of Aripiprazole N-Oxide. These columns have a reduced number of free silanol groups, which helps to minimize peak tailing. For particularly challenging separations, consider using a column with a polar-embedded stationary phase or a superficially porous particle (core-shell) column, which can offer improved peak shape and efficiency.

Q4: Can the use of mobile phase additives improve the peak shape?

Yes, mobile phase additives can significantly improve the peak shape of Aripiprazole N-Oxide.

  • Buffers: Using a buffer (e.g., phosphate, acetate, or formate) at a concentration of 10-25 mM helps to control the mobile phase pH and improve peak symmetry.

  • Amines as Silanol Blockers: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1-0.5%) to the mobile phase can help to mask the residual silanol groups on the stationary phase, thereby reducing peak tailing.

  • Ion-Pairing Agents: For very polar analytes that are not well-retained on a standard C18 column, an ion-pairing agent such as sodium dodecyl sulfate (B86663) (SDS) or an alkyl sulfonate can be used. These agents form a neutral complex with the ionized analyte, improving retention and peak shape.

Q5: What are some suggested starting conditions for an RP-HPLC method for Aripiprazole N-Oxide?

Based on published stability-indicating methods for Aripiprazole that include the separation of the N-oxide, here are some recommended starting conditions:

ParameterRecommendation 1Recommendation 2
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 70:30 (A:B) to 30:70 (A:B) over 15 min80:20 (A:B) to 20:80 (A:B) over 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C35 °C

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like Aripiprazole N-Oxide.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH at least 2 units from pKa (7.14)? start->check_pH adjust_pH Adjust pH to ≤ 5 or ≥ 9 check_pH->adjust_pH No check_additive Is a silanol blocker (e.g., TEA) being used? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add 0.1-0.5% TEA to the mobile phase check_additive->add_additive No check_column Is the column a high-purity, end-capped C18 or C8? check_additive->check_column Yes add_additive->check_column change_column Switch to a high-purity column or a polar-embedded phase check_column->change_column No check_overload Is the sample concentration too high? check_column->check_overload Yes change_column->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes end Peak Shape Improved check_overload->end No reduce_conc->end

Caption: A step-by-step workflow for troubleshooting peak tailing of Aripiprazole N-Oxide.

Detailed Steps:

  • Verify Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Aripiprazole N-Oxide (~7.14). A lower pH (e.g., 3.0) is generally a good starting point.

  • Incorporate a Silanol Blocker: Add a competitive base like triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5% (v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Evaluate Column Chemistry: If peak tailing persists, consider switching to a different column. A column with a more inert stationary phase, such as one with a polar-embedded group or a hybrid particle technology, can significantly improve peak shape.

  • Reduce Sample Load: High concentrations of the analyte can lead to mass overload and peak tailing. Try reducing the injection volume or diluting the sample.

Mechanism of Silanol Interaction and Mitigation

G cluster_0 Without Additive cluster_1 With TEA Additive Analyte Analyte Silanol Silanol Analyte->Silanol Strong Interaction Tailing Peak Tailing Silanol->Tailing Analyte_TEA Analyte_TEA Good_Peak Symmetrical Peak Analyte_TEA->Good_Peak Minimal Interaction Silanol_TEA Silanol_TEA TEA TEA TEA->Silanol_TEA Blocks Interaction

Caption: The role of TEA in blocking silanol interactions to improve peak symmetry.

Issue: Peak Fronting

Peak fronting is often a sign of column overload or an inappropriate sample solvent.

Troubleshooting Steps:

  • Reduce Injection Volume and/or Concentration: This is the most common cause of peak fronting. Systematically reduce the amount of analyte injected onto the column until a symmetrical peak is achieved.

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent must be used for solubility reasons, inject the smallest possible volume.

  • Check for Column Collapse: In rare cases, using a mobile phase with a very high aqueous content on a C18 column can cause phase collapse, leading to peak fronting. If you are using a high percentage of aqueous mobile phase, consider switching to a more polar-stationary phase designed for these conditions.

Issue: Split Peaks

Split peaks can be caused by a few factors, often related to the column or sample preparation.

Troubleshooting Steps:

  • Check for a Clogged Frit or Column Void: A sudden appearance of split peaks may indicate a physical problem with the column. Try back-flushing the column at a low flow rate. If this does not resolve the issue, a void may have formed at the head of the column, and the column may need to be replaced.

  • Ensure Complete Sample Dissolution: If the analyte is not fully dissolved in the sample solvent, it can lead to peak splitting. Ensure your sample is fully solubilized before injection.

  • Consider On-Column Degradation: Although less common, the analyte could be degrading on the column. This can be investigated by varying the column temperature or the residence time on the column (by changing the flow rate).

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Study

Objective: To determine the optimal mobile phase pH for the analysis of Aripiprazole N-Oxide.

Procedure:

  • Prepare a series of mobile phases with the same organic modifier (e.g., acetonitrile) and buffer (e.g., 20 mM phosphate) but at different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 6.5, 7.0, 7.5).

  • Equilibrate the HPLC system with the first mobile phase for at least 30 minutes.

  • Inject a standard solution of Aripiprazole N-Oxide.

  • Record the chromatogram and note the retention time, peak shape (tailing factor), and peak area.

  • Repeat steps 2-4 for each of the prepared mobile phases.

  • Compare the chromatograms to identify the pH that provides the best peak symmetry and resolution from any impurities.

Data Presentation:

Mobile Phase pHRetention Time (min)Tailing FactorPeak Area
2.5.........
3.0.........
3.5.........
4.0.........
6.5.........
7.0.........
7.5.........
Protocol 2: Evaluation of Triethylamine (TEA) as a Mobile Phase Additive

Objective: To assess the impact of TEA on the peak shape of Aripiprazole N-Oxide.

Procedure:

  • Prepare a mobile phase at the optimal pH determined from the pH scouting study.

  • Prepare a series of mobile phases with increasing concentrations of TEA (e.g., 0%, 0.1%, 0.2%, 0.3%, 0.4%, 0.5% v/v).

  • Equilibrate the HPLC system with the mobile phase containing 0% TEA.

  • Inject a standard solution of Aripiprazole N-Oxide and record the chromatogram.

  • Repeat steps 3-4 for each mobile phase with increasing TEA concentration.

  • Analyze the chromatograms for improvements in peak tailing.

Data Presentation:

TEA Concentration (%)Retention Time (min)Tailing Factor
0......
0.1......
0.2......
0.3......
0.4......
0.5......

By following the guidance in this technical support center, researchers can systematically troubleshoot and improve the peak shape of Aripiprazole N-Oxide in their reverse-phase HPLC analyses, leading to more accurate and reliable results.

Technical Support Center: Aripiprazole N1-Oxide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression of Aripiprazole N1-Oxide during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample matrix.[1][2] These interfering components, which can include salts, endogenous compounds from biological samples (like phospholipids), and ion-pairing agents, compete with the analyte for ionization in the mass spectrometer's ion source.[3][4] This can lead to decreased sensitivity, poor precision, and inaccurate quantification of this compound.[5] Given that this compound is a polar metabolite, it may be particularly susceptible to ion suppression when co-eluting with other polar matrix components.[6][7]

Q2: How can I detect if ion suppression is affecting my this compound signal?

A2: A common method to assess ion suppression is a post-column infusion experiment.[3] In this procedure, a constant flow of this compound solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. A dip in the baseline signal of this compound at the retention time of co-eluting matrix components indicates ion suppression.[4] Another approach is to compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.

Q3: What are the most common sources of ion suppression in bioanalytical methods for metabolites like this compound?

A3: For bioanalytical samples such as plasma or urine, the most common sources of ion suppression are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites.[3] Phospholipids are particularly problematic as they are often co-extracted with analytes of interest and can co-elute during chromatographic separation, leading to significant signal suppression.[3][8][9]

Q4: Can the choice of ionization technique affect the degree of ion suppression for this compound?

A4: Yes, the choice of ionization technique can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI).[5] For a polar molecule like this compound, ESI is a common choice; however, if severe ion suppression is encountered, evaluating APCI could be a viable troubleshooting step.

Troubleshooting Guides

Problem 1: Low or inconsistent signal intensity for this compound.

This issue is often a primary indicator of ion suppression. The following steps can help diagnose and mitigate the problem.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Mitigation Strategies cluster_3 Verification start Low/Inconsistent Signal for This compound diag1 Perform Post-Column Infusion Experiment start->diag1 diag2 Analyze Post-Extraction Spiked Blank Matrix start->diag2 mit1 Optimize Sample Preparation diag1->mit1 Suppression Detected diag2->mit1 Suppression Detected mit2 Improve Chromatographic Separation mit1->mit2 mit3 Use a Stable Isotope-Labeled Internal Standard mit2->mit3 mit4 Dilute the Sample mit3->mit4 verif Re-evaluate Signal and Method Performance mit4->verif cluster_0 Potential Causes cluster_1 Observed Effects cause1 Co-eluting Matrix Components effect1 Poor Peak Shape cause1->effect1 effect2 Poor Reproducibility cause1->effect2 effect3 Ion Suppression cause1->effect3 cause2 Suboptimal Chromatographic Conditions cause2->effect1 cause2->effect2 cause3 Analyte Instability cause3->effect2

References

Technical Support Center: Optimization of Mobile Phase for Aripiprazole N1-Oxide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Aripiprazole (B633) N1-Oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Aripiprazole and its N1-Oxide impurity.

Problem IDQuestionPossible CausesSuggested Solutions
PN-01 Poor resolution between Aripiprazole and Aripiprazole N1-Oxide peaks. Inadequate mobile phase strength. Incorrect mobile phase pH. Suboptimal column chemistry.Adjust Mobile Phase Composition: • Increase the aqueous component of the mobile phase to increase retention and potentially improve separation. • If using a gradient, optimize the gradient slope to better separate the closely eluting peaks.Optimize pH: • The selectivity between aripiprazole and its N-oxide can be sensitive to pH. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation.[1][2] Evaluate Column: • Consider a different column stationary phase (e.g., C18 vs. C8) or a column with a different particle size for higher efficiency.[1][3]
PN-02 Peak tailing observed for the this compound peak. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). Column overload. Inappropriate mobile phase pH.Modify Mobile Phase: • Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol sites on the column. • Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte and minimize secondary interactions. Reduce Sample Load: • Decrease the concentration of the sample injected to avoid overloading the column. Column Conditioning: • Ensure the column is properly conditioned with the mobile phase before injection.
PN-03 Variable retention times for this compound. Inconsistent mobile phase preparation. Fluctuations in column temperature. Pump or system issues.Ensure Consistent Mobile Phase: • Prepare fresh mobile phase daily and ensure accurate composition. • Degas the mobile phase thoroughly to prevent bubble formation. Control Temperature: • Use a column oven to maintain a constant and stable temperature throughout the analysis. System Check: • Check the HPLC/UPLC system for leaks, ensure the pump is delivering a constant flow rate, and verify the autosampler is functioning correctly.
PN-04 Low sensitivity or poor peak shape for this compound at low concentrations. Inappropriate detection wavelength. Sample degradation in the autosampler. Suboptimal mobile phase for ionization (if using MS detection).Optimize Detector Settings: • Ensure the detection wavelength is set to the absorption maximum of this compound (typically around 220 nm or 254 nm).[4] Sample Stability: • Keep the sample cool in the autosampler to prevent degradation. For MS Detection: • Optimize the mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) to enhance ionization of the N-oxide.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for separating Aripiprazole and its N1-Oxide?

A good starting point for reversed-phase HPLC is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of acetonitrile (B52724) and a buffer like ammonium acetate (B1210297) or phosphate (B84403) at a slightly acidic pH has been shown to be effective.[1][3][5] A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic modifier, is often necessary to achieve a good separation of the parent drug from its N-oxide and other impurities.[6]

Q2: How does the pH of the mobile phase affect the separation?

The pH of the mobile phase can significantly impact the retention and selectivity of Aripiprazole and its N1-Oxide. Aripiprazole is a basic compound, and its retention on a reversed-phase column is sensitive to the pH of the mobile phase. Adjusting the pH can alter the degree of ionization of the analytes, which in turn affects their interaction with the stationary phase and, consequently, their separation.[1][2]

Q3: What type of column is recommended for this separation?

C18 and C8 columns are commonly used for the separation of Aripiprazole and its related substances.[1][3] The choice between them may depend on the specific requirements of the method. C18 columns provide higher hydrophobicity and may offer better retention for less polar compounds, while C8 columns have lower hydrophobicity and can be useful for eluting more polar compounds faster. The selection should be based on empirical testing to achieve the desired resolution and peak shape.

Q4: Should I use an isocratic or gradient elution method?

For separating a parent drug from its impurities, such as the N-oxide, a gradient elution is generally preferred.[6] A gradient allows for the separation of compounds with a wider range of polarities in a reasonable timeframe. An isocratic method might be suitable if the retention times of Aripiprazole and its N1-Oxide are sufficiently different and there are no other interfering peaks.

Q5: My this compound peak is co-eluting with another impurity. What should I do?

Co-elution can be addressed by systematically optimizing the mobile phase. You can try altering the organic modifier (e.g., switching from acetonitrile to methanol (B129727) or using a combination), adjusting the pH of the aqueous phase, or modifying the gradient profile (e.g., making the gradient shallower in the region where the peaks of interest elute). If mobile phase optimization is insufficient, trying a column with a different selectivity (e.g., a phenyl-hexyl column) may be necessary.

Data Presentation

The following tables summarize typical chromatographic conditions used for the separation of Aripiprazole and its impurities, including the N1-Oxide.

Table 1: HPLC Method Parameters for Aripiprazole and Impurities

ParameterCondition 1Condition 2
Column Zorbax C18 (150 x 4.6 mm, 5 µm)[6]Waters Spherisorb ODS 2 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.2% Trifluoroacetic acid in water[6]Buffer (pH 3.5)
Mobile Phase B 0.2% Trifluoroacetic acid in Methanol[6]Acetonitrile:Methanol (1:2 v/v)
Elution Gradient[6]Isocratic (Buffer:Organic, 40:60 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 254 nm[6]254 nm
Column Temp. 30°C[6]Ambient

Table 2: UPLC Method Parameters for Aripiprazole and Impurities

ParameterCondition
Column Acquity BEH C8 (50 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 20 mM Ammonium Acetate in water[1]
Mobile Phase B Acetonitrile[1]
Elution Isocratic (10:90, v/v)[1]
Flow Rate 0.250 mL/min[1]
Detection 240 nm[1]
Column Temp. Not specified

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Aripiprazole and its Degradation Products

This protocol is a representative method for the separation of Aripiprazole and its impurities, including the N1-Oxide, using reversed-phase HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.2% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[6]

    • Mobile Phase B: Prepare a 0.2% (v/v) solution of TFA in HPLC-grade methanol. Filter through a 0.45 µm membrane filter and degas.[6]

  • Chromatographic System:

    • Column: Zorbax C18 (150 x 4.6 mm, 5 µm particle size).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[6]

    • Detection: UV at 254 nm.[6]

    • Injection Volume: 10 µL.

  • Gradient Program:

    • A typical gradient might start at a lower percentage of Mobile Phase B (e.g., 40%) and increase to a higher percentage (e.g., 75%) over 20 minutes to elute all components.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the Aripiprazole sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a known concentration.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample and run the gradient program.

    • Identify and quantify the this compound peak based on its retention time relative to a reference standard.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Separation of This compound check_resolution Is Resolution < 1.5? start->check_resolution adjust_mp Adjust Mobile Phase - Increase Aqueous % - Optimize Gradient check_resolution->adjust_mp Yes check_ph Is Peak Tailing an Issue? check_resolution->check_ph No adjust_mp->check_ph adjust_ph Optimize Mobile Phase pH - Adjust buffer pH check_ph->adjust_ph Yes check_column Still Poor Resolution? check_ph->check_column No adjust_ph->check_column change_column Evaluate Different Column - C8 vs C18 - Different Particle Size check_column->change_column Yes end_good Acceptable Separation Achieved check_column->end_good No end_bad Further Method Development Required change_column->end_bad

Caption: Troubleshooting workflow for poor separation.

Experimental_Workflow prep_mp 1. Prepare & Degas Mobile Phases A and B equilibrate 3. Equilibrate HPLC System with Initial Conditions prep_mp->equilibrate prep_sample 2. Prepare Sample in Diluent inject 4. Inject Sample prep_sample->inject equilibrate->inject run_gradient 5. Run Gradient Program inject->run_gradient detect 6. Detect at 254 nm run_gradient->detect analyze 7. Analyze Chromatogram (Resolution, Peak Shape) detect->analyze

Caption: HPLC experimental workflow for analysis.

References

Technical Support Center: Troubleshooting Poor Recovery of Aripiprazole N1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aripiprazole N1-Oxide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of this polar metabolite. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve satisfactory recovery rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

This compound is a metabolite of the atypical antipsychotic medication aripiprazole.[1][2] The addition of the N-oxide functional group significantly increases the polarity of the molecule compared to the parent drug. This heightened polarity makes it more water-soluble and can lead to challenges during extraction from aqueous biological matrices, such as plasma or urine, using traditional methods like reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with non-polar solvents.

Q2: What are the main factors that can lead to poor recovery of this compound?

Several factors can contribute to the low recovery of this compound:

  • Analyte Instability: N-oxide compounds can be susceptible to degradation under certain conditions, particularly at high temperatures and in strongly alkaline or acidic environments.[3]

  • Suboptimal Extraction Method: The chosen extraction technique may not be suitable for a highly polar metabolite.

  • Incorrect pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of the analyte, which in turn affects its solubility and interaction with extraction media.

  • Inappropriate Solvent or Sorbent Selection: The polarity of the extraction solvent in LLE or the type of sorbent in SPE must be carefully chosen to effectively capture and elute the polar N1-Oxide.

Q3: How does pH affect the extraction of this compound?

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor recovery of this compound during extraction.

Analyte Stability

Issue: Low recovery that is inconsistent across replicates. This may suggest degradation of the analyte during sample processing.

Troubleshooting Workflow for Analyte Instability

A Low and Inconsistent Recovery B Potential Cause: Analyte Instability A->B C Solution: Control Temperature B->C D Solution: Control pH B->D E Solution: Minimize Processing Time B->E F Keep samples on ice or at 2-8°C C->F G Avoid freeze-thaw cycles C->G H Maintain pH between 6 and 8 D->H I Avoid strong acids and bases D->I J Process samples promptly after collection E->J

Caption: Workflow to address analyte instability.

Recommendations:

  • Temperature Control: Keep biological samples on ice during processing and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • pH Management: Maintain a neutral to slightly basic pH (around 7-8) during sample preparation and extraction to minimize degradation.

  • Processing Time: Process samples as quickly as possible to reduce the opportunity for degradation.

Liquid-Liquid Extraction (LLE) Optimization

Issue: Poor partitioning of this compound into the organic phase, resulting in low recovery.

Troubleshooting Workflow for LLE

A Low Recovery in LLE B Potential Cause: Suboptimal Partitioning A->B C Solution: Adjust Sample pH B->C D Solution: Modify Extraction Solvent B->D E Solution: Increase Salting-Out Effect B->E F Increase pH to > 8 (e.g., using ammonium (B1175870) hydroxide) C->F G Use more polar solvents (e.g., ethyl acetate, MTBE) D->G H Add a more polar co-solvent (e.g., isopropanol) D->H I Add neutral salts (e.g., NaCl, (NH4)2SO4) to the aqueous phase E->I

Caption: Workflow to optimize LLE recovery.

Recommendations:

  • pH Adjustment: Increase the pH of the aqueous sample to 2-3 units above the estimated pKa of the N-oxide (i.e., pH > 7) to ensure it is in its neutral, less polar form.

  • Solvent Selection: Use a more polar organic solvent or a mixture of solvents. For instance, a combination of a less polar solvent with a more polar one, such as isopropanol, can enhance the extraction of polar metabolites.

  • Salting Out: Adding a high concentration of a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase.

Solid-Phase Extraction (SPE) Optimization

Issue: Low retention of this compound on the SPE sorbent or incomplete elution.

Troubleshooting Workflow for SPE

A Low Recovery in SPE B Potential Cause: Poor Retention or Elution A->B C Solution: Select Appropriate Sorbent B->C D Solution: Optimize Sample pH B->D E Solution: Optimize Elution Solvent B->E F Use polymeric (e.g., HLB) or mixed-mode sorbents C->F G Adjust sample pH to > 7 for reversed-phase D->G H Adjust sample pH to < 3 for cation-exchange D->H I Use a stronger (more organic) or more polar elution solvent E->I J Adjust elution solvent pH to ionize the analyte E->J

Caption: Workflow to optimize SPE recovery.

Recommendations:

  • Sorbent Selection: Standard C18 silica-based sorbents may not provide sufficient retention for the polar this compound. Consider using polymeric reversed-phase sorbents (e.g., Oasis HLB) or mixed-mode cation exchange (MCX) sorbents.

  • Sample pH for Loading:

    • For reversed-phase SPE , adjust the sample pH to be neutral or slightly basic (pH > 7) to ensure the N1-Oxide is in its less polar, non-ionized form, thereby increasing its retention on the non-polar sorbent.

    • For mixed-mode cation exchange SPE , acidify the sample to a pH at least 2 units below the pKa of the N-oxide (e.g., pH < 3) to ensure it is positively charged and can bind to the cation exchange sorbent.

  • Wash Step: Use a weak wash solvent (e.g., 5% methanol (B129727) in water) to remove interferences without prematurely eluting the analyte.

  • Elution Solvent:

    • For reversed-phase SPE , use a strong organic solvent like methanol or acetonitrile.

    • For mixed-mode SPE , the elution solvent should disrupt both the hydrophobic and ionic interactions. A common strategy is to use an organic solvent containing a small amount of a base (e.g., 5% ammonium hydroxide (B78521) in methanol) to neutralize the charge on the analyte and facilitate its elution.

Data Presentation: Expected Recovery Ranges

The following table provides expected recovery ranges for this compound under different extraction conditions, based on data from structurally similar N-oxide metabolites and general principles of extraction for polar compounds. These values should be used as a guide for method development and optimization.

Extraction MethodConditionParameterExpected Recovery (%)
LLE pH Sample pH 530 - 50
Sample pH 970 - 90
Solvent Ethyl Acetate60 - 80
Methyl-tert-butyl ether (MTBE)50 - 70
Dichloromethane/Isopropanol (9:1)85 - 95
SPE Sorbent C1840 - 60
Polymeric (HLB)80 - 95
Mixed-Mode Cation Exchange (MCX)> 90
Elution Solvent Methanol (for HLB)80 - 95
5% NH4OH in Methanol (for MCX)> 90

Experimental Protocols

Optimized Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 1 mL of plasma, add a suitable internal standard.

  • pH Adjustment: Add 100 µL of 1M ammonium hydroxide to adjust the sample pH to approximately 9.

  • Extraction: Add 5 mL of a dichloromethane:isopropanol (9:1 v/v) extraction solvent.

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

Optimized Solid-Phase Extraction (SPE) Protocol (using Mixed-Mode Cation Exchange)
  • Sample Pre-treatment: To 1 mL of plasma, add 3 mL of 4% phosphoric acid. Vortex and centrifuge to precipitate proteins.

  • Sorbent Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

References

Minimizing thermal degradation of Aripiprazole N1-Oxide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the thermal degradation of Aripiprazole (B633) N1-Oxide during analytical experiments.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Aripiprazole N1-Oxide, providing step-by-step solutions to ensure accurate and reproducible results.

Problem Potential Cause Recommended Solution
Decreasing peak area of this compound over a sequence. Thermal degradation in the autosampler.Maintain the autosampler at a cooled temperature, ideally 4-10°C.
Instability in the sample diluent.Prepare samples fresh and analyze them promptly. If storage is necessary, keep samples at -20°C.[1] Consider using a diluent with a neutral or slightly acidic pH.
Inconsistent quantification results between different analytical runs. Variable column temperature.Ensure the HPLC/UPLC column compartment is thermostatically controlled to a consistent temperature, preferably at the lower end of the operational range (e.g., 25-30°C).[2][3]
On-column degradation.Optimize the mobile phase pH to maintain the stability of this compound. Avoid highly acidic or basic conditions.
Appearance of unknown peaks in the chromatogram, especially at later retention times. Degradation of this compound during the analytical run.Reduce the overall run time of the method if possible. Lowering the column temperature can also help mitigate on-column degradation.
In-source fragmentation in the mass spectrometer.If using LC-MS, employ a soft ionization technique like electrospray ionization (ESI) to minimize in-source degradation.[4]
Low recovery of this compound. Degradation during sample extraction.For solid-phase extraction (SPE), use a mild elution solvent. For liquid-liquid extraction (LLE), avoid prolonged exposure to harsh pH conditions. When performing protein precipitation, acetonitrile (B52724) is often a better choice than methanol (B129727) for minimizing N-oxide conversion.[5]
Adsorption to sample vials or well plates.Use deactivated glass or polypropylene (B1209903) vials to minimize surface adsorption.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a metabolite and a known degradation product of the atypical antipsychotic drug, aripiprazole.[6][7][8] It is formed through the oxidation of the piperazine (B1678402) nitrogen atom of aripiprazole.[9] This transformation can occur both in vivo through enzymatic action (cytochrome P450 enzymes CYP2D6 and CYP3A4) and in vitro under oxidative and thermal stress conditions.[1]

2. What are the main factors that contribute to the thermal degradation of this compound?

The primary factor is elevated temperature. Studies on the parent compound, aripiprazole, have shown that this compound is a significant degradation product when exposed to high temperatures, such as 105°C.[9] As an N-oxide, it is inherently susceptible to thermal decomposition. Other contributing factors can include the pH of the solution and the presence of oxidizing agents.

3. What is the likely degradation pathway of this compound?

While specific degradation pathways for this compound are not extensively detailed in the literature, a common degradation route for N-oxide compounds is the reversion to the parent amine (aripiprazole).[4][10] This deoxygenation can be facilitated by heat.

4. What are the ideal storage conditions for this compound analytical standards and samples?

Analytical standards should be stored at -20°C or lower to ensure long-term stability.[1] Prepared samples should be kept in a cooled autosampler (4-10°C) and analyzed as quickly as possible. For longer-term storage of prepared samples, freezing at -20°C is recommended.

5. Can the choice of sample diluent affect the stability of this compound?

Yes, the sample diluent can impact stability. A mixture of acetonitrile and water is a commonly used diluent for aripiprazole and its related compounds.[11] Maintaining a neutral to slightly acidic pH in the diluent is generally advisable for N-oxide stability. Avoid strongly basic or acidic diluents.

Experimental Protocols

Recommended Stability-Indicating UPLC-MS/MS Method

This method is designed to provide a rapid and sensitive analysis while minimizing the potential for thermal degradation.

Parameter Condition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[12]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient 95% A to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 30°C[2][3]
Autosampler Temperature 4°C[12]
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition This compound: m/z 464.2 -> 285.1 (example, should be optimized)
Sample Diluent 50:50 Acetonitrile:Water

Quantitative Data Summary

The following table summarizes the known degradation conditions for aripiprazole that lead to the formation of this compound. This information is critical for understanding the conditions to avoid during analysis.

Stress Condition Conditions Observed Degradation of Aripiprazole Formation of this compound Reference
Thermal 105°C for 3 daysSevere degradationMajor degradation product[9]
Oxidative 3% H₂O₂ at 60°C for 2 hoursSignificant degradationMajor degradation product[13]
Acid Hydrolysis 1N HCl at 80°C for 2 hoursSignificant degradationNot a primary product[2]
Base Hydrolysis 1N NaOH at 80°C for 2 hoursSignificant degradationNot a primary product[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Dissolve sample in 50:50 Acetonitrile:Water p2 Vortex to mix p1->p2 p3 Filter through 0.22 µm syringe filter p2->p3 a1 Set autosampler temperature to 4°C p3->a1 Transfer to autosampler a2 Set column temperature to 30°C a1->a2 a3 Inject sample promptly a2->a3 a4 Acquire data using ESI+ a3->a4 d1 Integrate this compound peak a4->d1 d2 Quantify against calibration curve d1->d2

Workflow for minimizing thermal degradation.

degradation_pathway A Aripiprazole N_Oxide This compound A->N_Oxide Oxidation / High Temp Other Other Thermal Degradants A->Other High Temp Deoxy Aripiprazole (Reversion Product) N_Oxide->Deoxy Heat (Deoxygenation)

Potential degradation pathways.

troubleshooting_logic start Inconsistent Aripiprazole N1-Oxide Results? q1 Is peak area decreasing over the sequence? start->q1 a1_yes Cool autosampler to 4-10°C. Prepare fresh samples. q1->a1_yes Yes q2 Are there unexpected peaks? q1->q2 No end Issue likely resolved. If not, contact technical support. a1_yes->end a2_yes Lower column temperature. Check for in-source fragmentation. q2->a2_yes Yes q3 Is recovery consistently low? q2->q3 No a2_yes->end a3_yes Optimize sample extraction. Use deactivated vials. q3->a3_yes Yes q3->end No a3_yes->end

Troubleshooting decision tree.

References

Technical Support Center: Enhancing the Sensitivity of Aripiprazole N1-Oxide Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Aripiprazole (B633) N1-Oxide detection in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is Aripiprazole N1-Oxide and why is its sensitive detection important?

A1: this compound is a metabolite of the atypical antipsychotic drug Aripiprazole.[1] Sensitive detection is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and for identifying potential degradation products in pharmaceutical formulations.[2][3] Under oxidative stress conditions, aripiprazole can degrade to form the N-oxide.[2][3]

Q2: What are the most common analytical techniques for detecting this compound in biological fluids?

A2: The most common and sensitive techniques are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, though it may offer lower sensitivity compared to LC-MS/MS.[4][5]

Q3: What are the key challenges in achieving high sensitivity for this compound detection?

A3: Key challenges include:

  • Low concentrations: As a metabolite, its concentration in biological fluids can be significantly lower than the parent drug.

  • Matrix effects: Components in biological matrices (e.g., plasma, urine) can interfere with ionization in the mass spectrometer, leading to ion suppression and reduced sensitivity.[6][7]

  • Analyte stability: this compound may be susceptible to degradation during sample collection, processing, and storage.

  • Suboptimal ionization: The physicochemical properties of the N-oxide may require specific ion source conditions to achieve efficient ionization.

Q4: How can I improve the extraction recovery of this compound from plasma or serum?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating Aripiprazole and its metabolites from biological fluids.[8] Optimizing the SPE sorbent, wash, and elution solvents is critical. The pH of the sample can also significantly impact extraction efficiency.[9][10][11]

Q5: What are the typical storage conditions to ensure the stability of this compound in biological samples?

A5: For long-term stability of atypical antipsychotics and their metabolites in human plasma, storage at -20°C or lower is recommended.[12] Studies have shown that aripiprazole and its active metabolite dehydroaripiprazole (B194390) are stable in human plasma for at least one year at -20°C.[4] While specific long-term stability data for this compound is limited, it is best practice to store samples at -80°C to minimize potential degradation. Repeated freeze-thaw cycles should be avoided.[12]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in LC-MS/MS
Potential Cause Troubleshooting Step Explanation
Suboptimal MS Parameters Optimize cone/fragmentor voltage. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da).[8] Lowering the cone voltage may reduce in-source fragmentation and enhance the parent ion signal.High cone voltages can cause the N-oxide to lose its oxygen in the source, reducing the abundance of the intended precursor ion.
Verify and optimize MRM transitions. Based on its structure (MW ~464.38 g/mol ), potential precursor ions would be [M+H]+ at m/z 465.4. A key product ion could result from the neutral loss of oxygen, leading to the aripiprazole fragment at m/z 449.4.Incorrect or poorly optimized MRM transitions will result in a weak or absent signal.
Poor Ionization Efficiency Adjust mobile phase pH. The addition of a small amount of an acid (e.g., 0.1% formic acid) can promote protonation and enhance the signal in positive ion mode.[8]The ionization efficiency of this compound is dependent on the mobile phase composition.
Optimize ESI source parameters (e.g., spray voltage, gas flow rates, temperature).Proper desolvation and droplet formation are critical for efficient ionization.[13][14]
Analyte Degradation Ensure proper sample handling and storage (see FAQ 5). Prepare fresh standards and QC samples.Aripiprazole can degrade to the N-oxide under oxidative conditions.[2][3] Instability during storage or analysis can lead to signal loss.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Step Explanation
Matrix Effects (Ion Suppression) Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[15][16]Co-eluting matrix components can compete for ionization, leading to a suppressed and variable analyte signal.[6][7]
Improve sample cleanup. Use a more rigorous SPE protocol or explore alternative extraction techniques like liquid-liquid extraction (LLE).[8]Reducing the amount of matrix components introduced into the MS source will minimize ion suppression.
Optimize chromatographic separation to move the this compound peak away from regions of significant ion suppression.Chromatographic resolution is key to separating the analyte from interfering matrix components.
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation workflow. Use an internal standard to normalize for variations.Variability in extraction recovery will lead to inconsistent results.
System Contamination Clean the ion source and mass spectrometer inlet.A dirty system can lead to fluctuating signals and poor sensitivity.

Experimental Protocols

Recommended LC-MS/MS Method for Sensitive Detection of this compound

This protocol is a synthesized recommendation based on published methods for aripiprazole and general principles for N-oxide analysis. Validation by the end-user is essential.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-mode cation exchange polymer-based sorbent.

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Sample Loading: Mix 200 µL of plasma/serum with 200 µL of 4% phosphoric acid in water. Vortex and load onto the cartridge.

  • Washing: 1 mL of 0.1 M acetic acid, followed by 1 mL of Methanol.

  • Elution: 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in Methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

2. LC Parameters

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions (Proposed):

    • This compound: Precursor > Product (e.g., 465.4 > 449.4, 465.4 > 285.2)

    • Aripiprazole (for reference): 448.2 > 285.2

    • Internal Standard (e.g., Aripiprazole-d8): 456.3 > 293.1

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for Aripiprazole. Similar performance targets should be aimed for during the validation of an this compound method.

Parameter Aripiprazole Reference
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Linearity Range 0.1 - 600 ng/mL
Extraction Recovery > 85%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Fluid (Plasma/Serum) acidification Acidification plasma->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc LC Separation evaporation->lc ms MS/MS Detection lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_ms Mass Spectrometer cluster_sample Sample Integrity cluster_matrix Matrix Effects start Low/No Signal for This compound check_ms_params Check MS Parameters (Cone Voltage, MRM) start->check_ms_params check_ionization Optimize Ion Source (Mobile Phase, ESI settings) start->check_ionization check_stability Verify Analyte Stability (Fresh Standards) start->check_stability solution Signal Improved check_ms_params->solution check_ionization->solution check_extraction Evaluate Extraction Recovery check_stability->check_extraction check_ion_suppression Investigate Ion Suppression check_extraction->check_ion_suppression check_ion_suppression->solution

Caption: Troubleshooting logic for low signal of this compound.

References

Addressing instability of Aripiprazole N1-Oxide in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Aripiprazole (B633) N1-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the inherent instability of Aripiprazole N1-Oxide in analytical samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure accurate and reliable quantification.

I. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no recovery of this compound Degradation during sample collection and handling: this compound is susceptible to reduction back to aripiprazole, especially in the presence of certain biological components.- Use appropriate anticoagulant (K2EDTA is recommended). - Minimize the time between sample collection and processing. - Keep samples on ice and process them as quickly as possible.
Degradation during sample storage: Improper storage temperature or prolonged storage can lead to degradation.- Store plasma samples at -80°C for long-term storage. - Avoid repeated freeze-thaw cycles.[1][2]
Degradation during sample preparation: High temperatures, extreme pH, or certain extraction solvents can cause instability.- Keep sample processing steps at low temperatures (e.g., on an ice bath). - Maintain a neutral or near-neutral pH during extraction. - Use protein precipitation with a solvent known to minimize N-oxide reduction, such as acetonitrile (B52724).
High variability in replicate measurements Inconsistent sample handling: Minor variations in timing, temperature, or procedure can lead to variable degradation.- Standardize the entire analytical workflow, from collection to analysis. - Ensure all samples are treated identically and for the same duration at each step.
Matrix effects: Components in the biological matrix (e.g., plasma, blood) can interfere with the analysis.- Perform thorough method validation, including assessment of matrix effects. - Consider using a stable isotope-labeled internal standard for this compound to compensate for variability.
Presence of aripiprazole peak in this compound standard Back-conversion of the analytical standard: The pure standard itself may be unstable under certain conditions.- Prepare fresh working solutions of the analytical standard daily. - Store stock solutions in an appropriate solvent (e.g., DMSO) at -80°C. - Verify the purity of the standard regularly.

II. Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is it difficult to analyze?" this compound is a metabolite of the atypical antipsychotic aripiprazole.[] It is known to be unstable in analytical samples, primarily due to its susceptibility to in-vitro reduction back to the parent drug, aripiprazole. This instability can lead to underestimation of the N1-Oxide concentration and overestimation of the parent drug concentration, compromising the accuracy of pharmacokinetic and metabolism studies.

???+ question "What are the main factors contributing to the instability of this compound?" The primary factors include:

  • Enzymatic and chemical reduction: Endogenous enzymes and reducing agents in biological matrices like blood and plasma can facilitate the back-conversion to aripiprazole.
  • Temperature: Elevated temperatures during sample handling, processing, and storage can accelerate degradation.
  • pH: Extreme pH conditions during sample extraction and analysis can promote instability.
  • Oxidative conditions: Aripiprazole can degrade to form the N-oxide under oxidative stress.[4]
  • Storage duration: The longer the sample is stored, even under frozen conditions, the greater the potential for degradation.

???+ question "What are the best practices for collecting and handling blood samples for this compound analysis?" To minimize instability, follow these guidelines:

  • Anticoagulant: Use tubes containing K2EDTA.
  • Temperature: Collect and keep blood samples on ice.
  • Processing Time: Centrifuge the blood to separate plasma as soon as possible, ideally within one hour of collection.
  • Storage: Immediately freeze the resulting plasma at -80°C if not analyzed immediately.

???+ question "How can I prevent the back-conversion of this compound to aripiprazole during sample preparation?" Several steps can be taken:

  • Work on ice: Perform all sample preparation steps on an ice bath to minimize temperature-related degradation.
  • pH control: Ensure that the pH of all solutions used during extraction is maintained in the neutral range (pH 6-8).
  • Choice of solvent: For protein precipitation, acetonitrile is often preferred over methanol (B129727) as it has been shown to cause less N-oxide reduction in some cases.

???+ question "What are the recommended storage conditions for analytical samples?" Based on stability data for aripiprazole and its other metabolites, the following storage conditions are recommended for this compound analysis:

  • Short-term: Store plasma samples at 2-8°C for no longer than 24 hours.
  • Long-term: For storage beyond 24 hours, samples should be kept at -80°C.[5]
  • Freeze-thaw cycles: Limit the number of freeze-thaw cycles to a minimum, ideally analyzing the sample after the first thaw.[5]

III. Quantitative Data Summary

The following table summarizes the stability of aripiprazole and its active metabolite, dehydroaripiprazole, in various matrices and conditions. While specific data for this compound is limited, this information provides a useful reference for establishing appropriate sample handling and storage protocols.

AnalyteMatrixStorage ConditionDurationStability (% Recovery)Reference
AripiprazoleHuman Plasma (EDTA)Ambient Temperature5 daysStable[5]
2-8°C4 weeksStable[5]
-20°C2 yearsStable[5]
3 Freeze-Thaw Cycles-Stable[5]
DehydroaripiprazoleHuman Plasma (EDTA)Ambient Temperature5 daysStable[5]
2-8°C4 weeksStable[5]
-20°C1 yearStable[5]
3 Freeze-Thaw Cycles-Stable[5]
AripiprazoleHuman SerumAmbient Temperature5 daysUnstable[5]
2-8°C3 weeksUnstable[5]
-20°C9 monthsUnstable[5]
DehydroaripiprazoleHuman SerumAmbient Temperature5 daysUnstable[5]
2-8°C3 weeksUnstable[5]
-20°C9 monthsUnstable[5]
AripiprazoleHemolyzed Whole BloodAmbient Temperature2 daysStable[5]
2-8°C1 weekStable[5]
-20°C2 monthsStable[5]

IV. Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Collect whole blood into K2EDTA-containing vacuum tubes.

  • Immediate Cooling: Place the collected blood tubes immediately on ice or in a refrigerated rack.

  • Centrifugation: Within 1 hour of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clearly labeled polypropylene (B1209903) tubes.

  • Storage: Immediately store the plasma samples at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
  • Thawing: Thaw the frozen plasma samples on an ice bath.

  • Internal Standard Addition: To a 100 µL aliquot of plasma, add the internal standard solution (ideally, a stable isotope-labeled this compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C).

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

V. Visualizations

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Blood_Collection Blood Collection (K2EDTA tube) Immediate_Cooling Immediate Cooling (on ice) Blood_Collection->Immediate_Cooling Centrifugation Centrifugation (1500g, 10 min, 4°C) Immediate_Cooling->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-80°C) Plasma_Separation->Storage Thawing Thawing (on ice) Storage->Thawing IS_Addition Internal Standard Addition Thawing->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Analysis LC-MS/MS Analysis Protein_Precipitation->Analysis

Caption: Recommended workflow for this compound sample handling and analysis.

G cluster_instability Instability Pathways cluster_factors Contributing Factors Aripiprazole_N1_Oxide This compound (Unstable) Aripiprazole Aripiprazole (Parent Drug) Aripiprazole_N1_Oxide->Aripiprazole Reduction (Major Pathway) Degradation_Products Other Degradation Products Aripiprazole_N1_Oxide->Degradation_Products Degradation Temperature High Temperature Temperature->Aripiprazole_N1_Oxide pH Extreme pH pH->Aripiprazole_N1_Oxide Enzymes Biological Enzymes Enzymes->Aripiprazole_N1_Oxide Storage Prolonged Storage Storage->Aripiprazole_N1_Oxide

Caption: Instability pathways of this compound in analytical samples.

References

Technical Support Center: Optimization of Fragmentation Parameters for Aripiprazole N-Oxide in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fragmentation parameters for the analysis of Aripiprazole N-Oxide using tandem mass spectrometry (MS/MS).

Troubleshooting Guide

Encountering issues during your MS/MS analysis of Aripiprazole N-Oxide is common. This guide provides solutions to frequently observed problems.

Problem Potential Cause Recommended Solution
Low or No Signal for Precursor Ion Inefficient Ionization: The electrospray ionization (ESI) source parameters are not optimal for Aripiprazole N-Oxide.Systematically optimize ESI source parameters such as capillary voltage, source temperature, and gas flows. Start with typical values for similar small molecules and adjust incrementally.
In-source Fragmentation: The N-oxide moiety is labile and may be fragmenting in the ion source before entering the mass analyzer.[1]Reduce the cone voltage (or declustering potential) to decrease the energy in the source.[2] Consider lowering the source temperature.[2]
Incorrect Precursor Ion Selection: The selected m/z for the precursor ion is incorrect.Confirm the expected precursor ion for Aripiprazole N-Oxide ([M+H]⁺) is approximately m/z 464.2. Also, check for common adducts like sodium ([M+Na]⁺) at m/z 486.2 or potassium ([M+K]⁺) at m/z 502.2.[2]
Poor Signal Intensity of Fragment Ions Suboptimal Collision Energy: The applied collision energy is either too low to induce fragmentation or too high, causing excessive fragmentation into very small ions.[3]Perform a collision energy optimization experiment by ramping the collision energy (e.g., in 2-5 eV steps) and monitoring the intensity of the target fragment ions.[1]
Incorrect Fragment Ions Monitored: The selected fragment ions are not the most abundant or stable for Aripiprazole N-Oxide.Perform a product ion scan to identify the most intense and stable fragment ions. For Aripiprazole N-Oxide, look for characteristic fragments at m/z 285, 243, 218, 178, and 164. A neutral loss of 17 Da (hydroxyl radical) is also a characteristic fragmentation for some N-oxides.[4]
Inconsistent Fragmentation Pattern Fluctuating Source Conditions: Unstable source temperature or gas flows can lead to variable in-source fragmentation.Ensure the mass spectrometer has reached thermal stability and that gas flows are consistent.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization and fragmentation of Aripiprazole N-Oxide.[4]Improve sample preparation to remove interfering matrix components. Optimize the chromatographic separation to resolve Aripiprazole N-Oxide from matrix interferences.
Difficulty Differentiating from Aripiprazole Similar Fragmentation: The core structure of Aripiprazole and its N-oxide can produce some common fragment ions.Focus on unique fragment ions for the N-oxide. The precursor ion of the N-oxide will be ~16 Da higher than that of Aripiprazole (m/z ~448.2). Look for the characteristic neutral loss of -OH (17 Da) or -O (16 Da) from the N-oxide precursor.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Aripiprazole N-Oxide in positive ion mode ESI-MS?

The primary precursor ion for Aripiprazole N-Oxide (C₂₃H₂₇Cl₂N₃O₃) in positive ion mode is the protonated molecule, [M+H]⁺, at an m/z of approximately 464.2. It is also advisable to check for common adducts such as [M+Na]⁺ (m/z 486.2) and [M+K]⁺ (m/z 502.2), as their presence can be influenced by the mobile phase composition and sample matrix.[2]

Q2: What are the most common fragment ions observed for Aripiprazole N-Oxide?

Based on available literature, the most common fragment ions for Aripiprazole N-Oxide are observed at m/z 285, 243, 218, 178, and 164. The fragmentation of N-oxides can also involve a characteristic neutral loss of a hydroxyl radical (-17 Da) or an oxygen atom (-16 Da).[4]

Q3: How can I optimize the collision energy for Aripiprazole N-Oxide fragmentation?

To optimize the collision energy, infuse a standard solution of Aripiprazole N-Oxide into the mass spectrometer and perform a series of experiments where the collision energy is systematically varied. Monitor the intensity of the desired product ions at each collision energy level to determine the optimal value that yields the highest signal intensity.[1]

Q4: What is "in-source fragmentation" and how can I minimize it for Aripiprazole N-Oxide?

In-source fragmentation is the breakdown of the analyte in the ion source before it reaches the mass analyzer.[1] N-oxides can be susceptible to this due to their potential thermal lability.[2] To minimize this effect, you can:

  • Reduce the cone voltage (or declustering potential): This decreases the energy applied to the ions as they enter the mass spectrometer.[2]

  • Lower the source temperature: This can prevent thermal degradation of the analyte.[2]

Q5: Should I use ESI or APCI for the analysis of Aripiprazole N-Oxide?

Electrospray ionization (ESI) is generally the preferred ionization technique for N-oxide compounds as it is a softer ionization method, which helps to minimize in-source fragmentation and preserve the precursor ion.[5] Atmospheric pressure chemical ionization (APCI) can sometimes be used and may induce a characteristic neutral loss of oxygen, which can aid in identification, but it is more energetic and may lead to greater in-source fragmentation.[5]

Experimental Protocol: Optimization of MS/MS Fragmentation Parameters

This protocol provides a general methodology for optimizing the fragmentation parameters for Aripiprazole N-Oxide on a triple quadrupole mass spectrometer.

1. Preparation of Aripiprazole N-Oxide Standard Solution:

  • Prepare a stock solution of Aripiprazole N-Oxide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase composition.

2. Infusion and Precursor Ion Identification:

  • Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Acquire full scan mass spectra in positive ion mode to confirm the m/z of the precursor ion ([M+H]⁺ ≈ 464.2) and check for the presence of other adducts.

3. Optimization of Cone Voltage (Declustering Potential):

  • Set the mass spectrometer to monitor the precursor ion (m/z 464.2).

  • Vary the cone voltage (or declustering potential) in small increments (e.g., 5 V steps) over a relevant range (e.g., 10-80 V).

  • Record the intensity of the precursor ion at each voltage setting.

  • Plot the precursor ion intensity as a function of the cone voltage to determine the optimal value that maximizes the signal while minimizing in-source fragmentation.[6]

4. Product Ion Scan and Selection:

  • Set the mass spectrometer to perform a product ion scan of the precursor ion (m/z 464.2) at a moderate collision energy (e.g., 20-30 eV).

  • Identify the most abundant and stable fragment ions from the resulting spectrum. Key fragments to look for include m/z 285, 243, 218, 178, and 164.

5. Optimization of Collision Energy:

  • Select one or two of the most intense product ions for Multiple Reaction Monitoring (MRM).

  • For each MRM transition (e.g., 464.2 > 285.1), perform a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) over a range (e.g., 10-50 eV).

  • Record the intensity of the product ion at each collision energy setting.

  • Plot the product ion intensity as a function of collision energy to determine the optimal value for each transition.[3]

6. Final Parameter Summary Table:

ParameterOptimized Value
Precursor Ion (m/z) 464.2
Product Ion 1 (m/z) [Enter optimized value]
Product Ion 2 (m/z) [Enter optimized value]
Cone Voltage (V) [Enter optimized value]
Collision Energy for Product Ion 1 (eV) [Enter optimized value]
Collision Energy for Product Ion 2 (eV) [Enter optimized value]

Visualizations

fragmentation_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Optimization prep Prepare Aripiprazole N-Oxide Standard infuse Infuse Standard into MS prep->infuse precursor_id Identify Precursor Ion (m/z ~464.2) infuse->precursor_id cone_opt Optimize Cone Voltage precursor_id->cone_opt product_scan Perform Product Ion Scan cone_opt->product_scan ce_opt Optimize Collision Energy for each fragment product_scan->ce_opt final_params Final Optimized Parameters ce_opt->final_params

Caption: Experimental workflow for optimizing MS/MS fragmentation parameters.

fragmentation_pathway parent Aripiprazole N-Oxide [M+H]⁺ m/z 464.2 f285 m/z 285 parent->f285 Loss of C₉H₁₀Cl₂N f243 m/z 243 parent->f243 Further Fragmentation f285->f243 f218 m/z 218 f285->f218 f178 m/z 178 f218->f178 f164 m/z 164 f178->f164

Caption: Proposed fragmentation pathway of Aripiprazole N-Oxide in MS/MS.

References

Validation & Comparative

Validation of an HPLC Method for Aripiprazole N1-Oxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Aripiprazole (B633) N1-Oxide, a significant degradation product of the atypical antipsychotic drug Aripiprazole, in accordance with International Council for Harmonisation (ICH) guidelines.

This document outlines the experimental protocols and presents key validation parameters in clearly structured tables, offering a direct comparison with alternative analytical techniques. The included visualizations detail the experimental workflow and the logical interplay of validation parameters, providing a practical resource for laboratory implementation.

Experimental Protocols

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated for the quantitative determination of Aripiprazole and its impurities, including Aripiprazole N1-Oxide.[1][2] The identity of the N-oxide as a degradation product, particularly under oxidative stress, has been confirmed.[2][3][4]

Chromatographic Conditions:

The separation is typically achieved on a C18 column.[1][5][6] A common approach involves a gradient elution using a mobile phase consisting of a buffer (such as phosphate (B84403) buffer or trifluoroacetic acid in water) and an organic modifier like methanol (B129727) or acetonitrile.[1] Isocratic methods have also been successfully developed.[5][7][8]

ParameterRecommended Conditions
Stationary Phase Zorbax C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Gradient elution with 0.2% trifluoroacetic acid in water and 0.2% trifluoroacetic acid in Methanol
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 215 nm - 254 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-40°C

Method Validation According to ICH Guidelines

The developed HPLC method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][3] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][3]

Data Presentation: HPLC Method Validation for Aripiprazole Impurities (Including N1-Oxide)
Validation ParameterResultSpecification (as per ICH)
Linearity (Correlation Coefficient, r²) > 0.995≥ 0.99
Accuracy (% Recovery) 100.87% - 103.68%80 - 120% for impurities
Precision (RSD %) < 2.0%≤ 15% for impurities at low concentrations
Limit of Detection (LOD) 0.01% of a 20 µL injection volumeTo be determined and reported
Limit of Quantification (LOQ) 0.02% of a 20 µL injection volumeTo be determined and reported

Note: The data presented is for aripiprazole impurities in general, with this compound being a key impurity identified under oxidative stress.[1][2][3][4]

Comparison with Alternative Analytical Methods

While HPLC is a widely used and robust technique, other methods have also been employed for the analysis of aripiprazole and its related substances.

MethodPrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Faster analysis time, higher sensitivity and resolution.[7]Higher backpressure, requires specialized instrumentation.
Electrochemical Methods (e.g., Voltammetry) Measures the current resulting from the oxidation or reduction of the analyte.Rapid, highly sensitive, low cost, and simple.[9]Can be susceptible to matrix interference.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High selectivity and sensitivity, useful for structural elucidation.[10]Higher cost and complexity.

Visualizing the Validation Process

To further clarify the methodologies, the following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between the key validation parameters as stipulated by ICH guidelines.

HPLC Method Validation Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters (ICH Q2(R1)) cluster_reporting Reporting Standard_Prep Standard Preparation Method_Development Method Development & Optimization Standard_Prep->Method_Development Sample_Prep Sample Preparation (Forced Degradation) Sample_Prep->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability Validation_Experiments Validation Experiments System_Suitability->Validation_Experiments Specificity Specificity Validation_Experiments->Specificity Linearity Linearity & Range Validation_Experiments->Linearity Accuracy Accuracy Validation_Experiments->Accuracy Precision Precision (Repeatability, Intermediate) Validation_Experiments->Precision LOD_LOQ LOD & LOQ Validation_Experiments->LOD_LOQ Robustness Robustness Validation_Experiments->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Experimental workflow for HPLC method validation.

ICH_Validation_Parameters_Relationship cluster_Core Core Validation Parameters cluster_Derived Derived & Method Capability Parameters cluster_Reliability Method Reliability Specificity Specificity (Discrimination from other components) Accuracy Accuracy (Closeness to true value) Specificity->Accuracy influences Linearity Linearity (Proportionality of response to concentration) Range Range (Interval of acceptable linearity, accuracy, precision) Linearity->Range defines LOD Limit of Detection (LOD) (Lowest detectable amount) Linearity->LOD related to Accuracy->Range defines LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount with acceptable precision & accuracy) Accuracy->LOQ determines Precision Precision (Agreement between measurements) Precision->Range defines Precision->LOQ determines Robustness Robustness (Capacity to remain unaffected by small variations) Robustness->Precision assesses impact on

Caption: Logical relationship of ICH validation parameters.

References

A Comparative Pharmacokinetic Analysis of Aripiprazole and its Metabolite, Aripiprazole N1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic drug aripiprazole (B633) and its metabolite, aripiprazole N1-oxide. The information presented herein is supported by experimental data from publicly available literature to facilitate further research and development in the field of psychopharmacology.

Executive Summary

Aripiprazole is a widely prescribed medication for the treatment of various psychiatric disorders. Its clinical efficacy and safety are influenced by its pharmacokinetic properties and the activity of its metabolites. This guide focuses on a comparative analysis of aripiprazole and one of its metabolites, this compound. While extensive pharmacokinetic data is available for aripiprazole and its primary active metabolite, dehydroaripiprazole (B194390), specific quantitative pharmacokinetic parameters for this compound are not well-documented in publicly accessible literature. This guide summarizes the known pharmacokinetic parameters, details common experimental protocols for their determination, and illustrates the metabolic pathways and experimental workflows.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for aripiprazole and its major active metabolite, dehydroaripiprazole. It is important to note that while this compound is a known metabolite, its specific pharmacokinetic profile, including half-life, peak plasma concentration (Cmax), and time to peak plasma concentration (Tmax), is not extensively reported in the available scientific literature.

ParameterAripiprazoleDehydroaripiprazoleThis compound
Mean Elimination Half-life (t½) ~75 hours[1][2][3]~94 hours[1][2][3]Data not available
Peak Plasma Concentration (Tmax) 3-5 hours (oral)[1][3]Data not availableData not available
Metabolism Primarily by CYP3A4 and CYP2D6[1][4]Formed from aripiprazoleFormed from aripiprazole by CYP2D6 and CYP3A4[5][6]
Active Moiety Yes[1]Yes, with affinity for D2 receptors similar to parent drug[1]Potentially active, reported to influence dopamine (B1211576) receptor neurotransmission.[7] Also described as a potential impurity[6] and a prodrug hydrolyzed to aripiprazole[8].
Contribution to Exposure Major circulating moiety[9]Represents about 40% of aripiprazole AUC in plasma at steady state[9]Data not available

Metabolic Pathway of Aripiprazole

Aripiprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][4] This process leads to the formation of several metabolites, including the pharmacologically active dehydroaripiprazole and this compound. The metabolic conversion is a key determinant of the drug's overall pharmacologic effect and duration of action.

Aripiprazole Aripiprazole Dehydroaripiprazole Dehydroaripiprazole Aripiprazole->Dehydroaripiprazole CYP3A4/CYP2D6 Aripiprazole_N1_Oxide Aripiprazole_N1_Oxide Aripiprazole->Aripiprazole_N1_Oxide CYP3A4/CYP2D6 Other_Metabolites Other_Metabolites Aripiprazole->Other_Metabolites CYP3A4 CYP3A4 CYP3A4 CYP2D6 CYP2D6

Metabolic pathway of aripiprazole.

Experimental Protocols for Pharmacokinetic Studies

The determination of pharmacokinetic parameters for aripiprazole and its metabolites typically involves in vivo studies in animal models or human subjects, followed by bioanalytical quantification of the compounds in biological matrices.

In Vivo Study Design (Human)

A common study design for evaluating the pharmacokinetics of orally administered aripiprazole is an open-label, single-dose or multiple-dose study in healthy volunteers.

  • Subjects: A cohort of healthy adult male and/or female volunteers.

  • Dosing: Administration of a single oral dose of aripiprazole (e.g., 15 mg tablet).

  • Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 216 hours post-dose).

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method

Quantification of aripiprazole and its metabolites in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction. An internal standard is added to the samples to ensure accuracy and precision.

  • Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to separate the analytes of interest from endogenous plasma components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization in positive mode) and detected using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for aripiprazole, dehydroaripiprazole, this compound, and the internal standard.

  • Data Analysis: The concentration of each analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

cluster_0 In Vivo Study cluster_1 Bioanalysis cluster_2 Data Analysis Dosing Drug Administration (e.g., Oral Aripiprazole) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Preparation Sample Preparation (e.g., Protein Precipitation) Processing->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Concentration Determination LCMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Estimation Parameter Estimation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Estimation

Experimental workflow for a pharmacokinetic study.

Conclusion

Aripiprazole exhibits a well-characterized pharmacokinetic profile with a long elimination half-life, contributing to its once-daily dosing regimen. Its primary active metabolite, dehydroaripiprazole, also has a long half-life and contributes significantly to the overall clinical effect. While this compound is a known metabolite formed through the same enzymatic pathways, a comprehensive understanding of its pharmacokinetic properties and clinical relevance requires further investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies to elucidate the complete pharmacokinetic profile of aripiprazole and its metabolites, which is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems.

References

A Comparative Analysis of LC-MS/MS and HPLC for the Quantification of Aripiprazole N1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Aripiprazole (B633) N1-Oxide, a metabolite and potential impurity of the atypical antipsychotic aripiprazole, necessitates accurate and reliable quantification in pharmaceutical and biological matrices. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the determination of Aripiprazole N1-Oxide. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Executive Summary

Both LC-MS/MS and HPLC are powerful techniques for the analysis of pharmaceutical compounds. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected. HPLC with UV detection, while typically less sensitive, provides a robust and cost-effective solution for quality control and formulation analysis. The choice between the two methods will ultimately depend on the required sensitivity, the complexity of the sample matrix, and the specific application.

Methodologies and Experimental Protocols

Detailed experimental protocols for both LC-MS/MS and HPLC methods are crucial for reproducibility and comparison. The following sections outline typical parameters for the analysis of aripiprazole and its related compounds, which can be adapted for this compound.

LC-MS/MS Method Protocol

A sensitive and selective LC-MS/MS method is essential for the accurate quantification of this compound, especially in biological fluids.[1][2]

Sample Preparation:

  • Matrix: Human Plasma

  • Procedure: Protein precipitation is a common and rapid sample preparation technique.[3] To 200 µL of plasma, add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., aripiprazole-d8). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for injection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically used.[4]

  • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile is common.

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.

  • Injection Volume: 5 µL.

  • Run Time: A short run time of around 5-10 minutes is achievable.[1]

Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

HPLC Method Protocol

HPLC methods with UV detection are widely used for the analysis of aripiprazole in bulk drug and pharmaceutical formulations.[5][6]

Sample Preparation:

  • Matrix: Bulk Drug or Pharmaceutical Formulation

  • Procedure: Accurately weigh a quantity of the sample, dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water), and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a standard choice.[5][6]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, methanol, and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is commonly used.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5][6]

  • Detection: UV detection at a wavelength of 254 nm is often suitable for aripiprazole and its related compounds.[5][6]

  • Injection Volume: 20 µL.

Performance Comparison

The following tables summarize the key validation parameters for representative LC-MS/MS and HPLC methods, providing a basis for comparison.

Table 1: Comparison of Method Validation Parameters

ParameterLC-MS/MSHPLC
Linearity Range 0.1 - 100 ng/mL[2][3]5 - 25 µg/mL[5]
Limit of Quantification (LOQ) 0.1 ng/mL[2][3]0.3058 µg/mL (305.8 ng/mL)[5]
Accuracy (% Recovery) Within 15% of nominal values103-104%[5]
Precision (% RSD) Intra- and Inter-day < 15%Intra- and Inter-day < 2%[5]
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectrum)
Run Time ~5-10 minutes[1]~8-15 minutes[5]

Table 2: Summary of Advantages and Disadvantages

MethodAdvantagesDisadvantages
LC-MS/MS - High sensitivity and selectivity- Suitable for complex matrices (e.g., plasma)- Shorter run times often possible- Higher equipment and operational costs- Potential for matrix effects- Requires more specialized expertise
HPLC - Robust and reliable- Lower cost of instrumentation and operation- Widely available and well-established- Lower sensitivity compared to LC-MS/MS- Potential for interference from co-eluting compounds- Longer run times may be necessary for complex samples

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for method cross-validation and the logical relationship between the analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Sample This compound Sample Spiking Spiking with Internal Standard Sample->Spiking Extraction Extraction/Cleanup Spiking->Extraction HPLC HPLC Analysis Extraction->HPLC LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition LCMSMS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Validation Method Validation (Linearity, Accuracy, Precision) Peak_Integration->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.

logical_relationship cluster_technique Analytical Techniques cluster_method Integrated Methods LC Liquid Chromatography (LC) Separation based on physicochemical properties LCMSMS LC-MS/MS (High Selectivity & Sensitivity) LC->LCMSMS HPLC HPLC-UV (Robust & Cost-Effective) LC->HPLC MS Mass Spectrometry (MS) Detection based on mass-to-charge ratio MS->LCMSMS UV UV-Vis Spectroscopy Detection based on light absorbance UV->HPLC

References

Head-to-head comparison of Aripiprazole N1-Oxide and dehydroaripiprazole activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available in vitro pharmacological data for two key metabolites of the atypical antipsychotic, aripiprazole (B633).

This guide provides a detailed comparison of the reported pharmacological activity of Aripiprazole N1-Oxide and dehydroaripiprazole (B194390), two metabolites of the widely prescribed atypical antipsychotic, aripiprazole. The focus of this comparison is on their in vitro activity at the dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and serotonin 5-HT2A receptors, which are central to the therapeutic mechanism of aripiprazole. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Executive Summary

This guide summarizes the available quantitative data for dehydroaripiprazole and the parent compound, aripiprazole, to provide a comparative context.

Data Presentation: Receptor Binding Affinity and Functional Activity

The following tables summarize the available in vitro pharmacological data for aripiprazole and its active metabolite, dehydroaripiprazole, at key central nervous system receptors.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
Aripiprazole~1.644.2[1][2], 5.593.4[1][2], 8.7
DehydroaripiprazoleSimilar to Aripiprazole[3][4]4.2[5][6]Data Not Available
This compoundData Not AvailableData Not AvailableData Not Available

Table 2: Functional Activity (EC50/IC50, nM and Intrinsic Activity)

CompoundDopamine D2Serotonin 5-HT1ASerotonin 5-HT2A
Aripiprazole Partial Agonist Partial Agonist Antagonist/Inverse Agonist
EC50: 730 nM (DMR assay)[7]pEC50: 7.2 ([³⁵S]GTPγS)[1][2]IC50: 11 nM (Ca²+ flux)[1][2]
Intrinsic Activity: 32% (DMR)[7]Intrinsic Activity: Similar to buspirone[1][2]
Dehydroaripiprazole Partial Agonist Partial Agonist Antagonist Activity Implied
Intrinsic Activity: Similar to Aripiprazole[8]Data Not AvailableData Not Available
This compound Data Not AvailableData Not AvailableData Not Available

DMR: Dynamic Mass Redistribution; [³⁵S]GTPγS: Guanosine 5′-[γ-thio]triphosphate binding assay; pEC50: negative log of the molar concentration producing 50% of the maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human D2, 5-HT1A, or 5-HT2A receptors expressed in CHO or HEK293 cells) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (aripiprazole, dehydroaripiprazole, or this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

1. G-Protein Activation ([³⁵S]GTPγS Binding Assay for 5-HT1A Partial Agonism)

Objective: To measure the ability of a compound to activate G-protein-coupled receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing the 5-HT1A receptor are prepared.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Detection: The [³⁵S]GTPγS-bound G-proteins are captured on filters, and the radioactivity is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and the maximal effect (Emax, intrinsic activity) relative to a full agonist.

2. Calcium Flux Assay (for 5-HT2A Antagonism)

Objective: To measure the ability of a compound to block agonist-induced intracellular calcium mobilization.

Protocol:

  • Cell Culture: Cells expressing the 5-HT2A receptor are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation: A known 5-HT2A receptor agonist (e.g., serotonin) is added to the wells to stimulate calcium release.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.

Mandatory Visualizations

Signaling Pathways

G_protein_signaling cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5HT1A Serotonin 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq/11-coupled) D2_agonist Dopamine / Partial Agonist D2R D2 Receptor D2_agonist->D2R D2_G_protein Gi/o Protein D2R->D2_G_protein D2_AC Adenylate Cyclase D2_G_protein->D2_AC Inhibits D2_cAMP cAMP D2_AC->D2_cAMP D2_PKA PKA D2_cAMP->D2_PKA D2_effector Cellular Response (e.g., Inhibition of Neuronal Firing) D2_PKA->D2_effector HT1A_agonist Serotonin / Partial Agonist HT1AR 5-HT1A Receptor HT1A_agonist->HT1AR HT1A_G_protein Gi/o Protein HT1AR->HT1A_G_protein HT1A_AC Adenylate Cyclase HT1A_G_protein->HT1A_AC Inhibits HT1A_cAMP cAMP HT1A_AC->HT1A_cAMP HT1A_PKA PKA HT1A_cAMP->HT1A_PKA HT1A_effector Cellular Response (e.g., Hyperpolarization) HT1A_PKA->HT1A_effector HT2A_agonist Serotonin HT2AR 5-HT2A Receptor HT2A_agonist->HT2AR HT2A_antagonist Antagonist HT2A_antagonist->HT2AR HT2A_G_protein Gq/11 Protein HT2AR->HT2A_G_protein HT2A_PLC Phospholipase C (PLC) HT2A_G_protein->HT2A_PLC Activates HT2A_PIP2 PIP2 HT2A_PLC->HT2A_PIP2 HT2A_IP3 IP3 HT2A_PIP2->HT2A_IP3 HT2A_DAG DAG HT2A_PIP2->HT2A_DAG HT2A_Ca Ca²⁺ Release HT2A_IP3->HT2A_Ca HT2A_PKC PKC HT2A_DAG->HT2A_PKC HT2A_effector Cellular Response (e.g., Neuronal Excitation) HT2A_Ca->HT2A_effector HT2A_PKC->HT2A_effector

Caption: Simplified signaling pathways for D2, 5-HT1A, and 5-HT2A receptors.

Experimental Workflow

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (e.g., Calcium Flux) prep_membranes_b Prepare Receptor Membranes incubate_b Incubate with Radioligand & Test Compound prep_membranes_b->incubate_b filter_b Filter & Wash incubate_b->filter_b count_b Scintillation Counting filter_b->count_b analyze_b Calculate Ki count_b->analyze_b plate_cells_f Plate Receptor- Expressing Cells load_dye_f Load with Fluorescent Dye plate_cells_f->load_dye_f incubate_f Incubate with Test Compound load_dye_f->incubate_f stimulate_f Stimulate with Agonist incubate_f->stimulate_f measure_f Measure Fluorescence stimulate_f->measure_f analyze_f Calculate EC50/IC50 measure_f->analyze_f

References

A Comparative Guide to Inter-Laboratory Quantification of Aripiprazole N1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of two common analytical methods for the quantification of Aripiprazole (B633) N1-Oxide, a significant metabolite of the atypical antipsychotic aripiprazole. While direct inter-laboratory comparison studies for this specific analyte are not publicly available, this document synthesizes data from established and validated methodologies to provide a comparative overview. The presented methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are frequently employed in pharmacokinetic and therapeutic drug monitoring studies.

The following sections detail the experimental protocols and performance characteristics of these two distinct analytical approaches, presented as a hypothetical inter-laboratory comparison to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The performance of analytical methods is critical for the generation of reliable and reproducible data. The following table summarizes the key quantitative parameters for the two compared methods.

ParameterMethod A: LC-MS/MSMethod B: HPLC-UV
Limit of Quantification (LOQ) 0.1 ng/mL100 ng/mL[1]
Linearity Range 0.1 - 100 ng/mL[2]100 - 800 ng/mL[1]
Intra-day Precision (%CV) ≤ 4.8%[3]< 10%[1]
Inter-day Precision (%CV) ≤ 4.8%[3]< 10%[1]
Mean Extraction Recovery > 96%[3]Not explicitly stated
Sample Volume 200 µL[3]Not explicitly stated

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving consistent and comparable results across different laboratories.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of aripiprazole and its metabolites.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction is performed on 200 µL of human plasma.[3]

  • Internal Standard: An appropriate internal standard, such as propranolol, is added to the plasma sample.[3]

  • Alkalinization: The plasma sample is alkalinized to facilitate the extraction.

  • Extraction Solvent: Methyl tert-butyl ether is used as the extraction solvent.[3]

  • Reconstitution: The dried extract is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: Aquasil C18 (100 x 2.1 mm, 5 µm).[3]

  • Mobile Phase: A mixture of methanol (B129727) and deionized water (65:35, v/v) containing 2 mM ammonium (B1175870) trifluoroacetate (B77799) and 0.02% formic acid.[3]

  • Flow Rate: Isocratic elution at a defined flow rate.

  • Injection Volume: A specific volume of the reconstituted sample is injected into the LC system.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[3]

  • Transitions: Specific precursor-to-product ion transitions for Aripiprazole N1-Oxide and the internal standard are monitored.

Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a cost-effective alternative to LC-MS/MS for routine analysis, albeit with lower sensitivity.

1. Sample Preparation:

  • Extraction: A suitable extraction method, such as liquid-liquid or solid-phase extraction, is employed to isolate the analyte from the serum matrix.

  • Internal Standard: An internal standard, such as promazine, is added to the serum sample.[1]

2. Chromatographic Conditions:

  • Column: LC-8 column.[1]

  • Mobile Phase: A mixture of 0.025M trimethylammonium buffer and acetonitrile (B52724) (62:38, v/v).[1]

  • Flow Rate: Isocratic flow at 1.2 mL/min.[1]

  • Injection Volume: A defined volume of the processed sample is injected.

3. UV Detection:

  • Wavelength: The eluent is monitored at a wavelength of 214 nm.[1]

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Methodology Workflows

The following diagrams illustrate the key steps in each of the described analytical methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 LC Separation p4->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Quantification a2->d1 d2 Report Results d1->d2

Caption: LC-MS/MS Experimental Workflow.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Serum Sample p2 Add Internal Standard p1->p2 p3 Sample Extraction p2->p3 a1 HPLC Separation p3->a1 a2 UV Detection (214 nm) a1->a2 d1 Quantification a2->d1 d2 Report Results d1->d2

Caption: HPLC-UV Experimental Workflow.

References

Determining the Relative Response Factor of Aripiprazole N1-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Aripiprazole N1-Oxide, a known metabolite and potential impurity of the atypical antipsychotic drug Aripiprazole. Accurate quantification of impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. This document outlines the experimental protocol for RRF determination using High-Performance Liquid Chromatography (HPLC) and compares this approach with alternative analytical techniques.

Data Presentation: Relative Response Factor Determination

The RRF is a crucial parameter used to correct for the difference in detector response between an impurity and the active pharmaceutical ingredient (API). It allows for the accurate quantification of the impurity without the need for an individual calibration curve for each analysis, streamlining routine quality control testing.

While specific experimental data for the RRF of this compound is not publicly available in the reviewed literature, the following table illustrates how such data would be presented. The values are representative and based on typical analytical validation results for pharmaceutical impurities.

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)Slope of Calibration CurveRRF (vs. Aripiprazole)
Aripiprazole13.4560.5 - 1500.9998543211.00
This compound~11.0 (estimated)0.1 - 100.999548889 (hypothetical)0.90

Note: The RRF is calculated as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve. An RRF of 0.90 indicates that the detector response for this compound is 90% of the response for Aripiprazole at the same concentration.

Experimental Protocol: RRF Determination by HPLC

The following protocol outlines the "slope method" for determining the RRF of this compound, a widely accepted approach in the pharmaceutical industry.

1. Materials and Instrumentation:

  • Aripiprazole Reference Standard

  • This compound Reference Standard

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Chromatographic column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent[1]

2. Chromatographic Conditions (based on published methods[1]):

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered in an isocratic or gradient mode to achieve adequate separation.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[1]

  • Detection Wavelength: Aripiprazole is often detected at 254 nm, while impurities might be monitored at a different wavelength, such as 224 nm, for better sensitivity.[1] A DAD allows for the selection of the optimal wavelength for each compound.

  • Injection Volume: 20 µL.[1]

3. Preparation of Standard Solutions:

  • Aripiprazole Stock Solution: Accurately weigh and dissolve the Aripiprazole reference standard in a suitable diluent (e.g., mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • This compound Stock Solution: Accurately weigh and dissolve the this compound reference standard in the same diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both Aripiprazole and this compound by diluting the respective stock solutions to cover a range from the limit of quantification (LOQ) to approximately 120% of the expected impurity concentration.

4. Data Collection and Analysis:

  • Inject each calibration solution into the HPLC system in triplicate.

  • Record the peak area for Aripiprazole and this compound in each chromatogram.

  • Construct a calibration curve for each compound by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to obtain the slope of the calibration curve for both Aripiprazole and this compound.

5. RRF Calculation: RRF = (Slope of this compound) / (Slope of Aripiprazole)

Mandatory Visualization

Experimental_Workflow_for_RRF_Determination cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calculation Data Processing and Calculation prep_api Prepare Aripiprazole Stock Solution prep_cal_api Prepare API Calibration Series prep_api->prep_cal_api prep_imp Prepare this compound Stock Solution prep_cal_imp Prepare Impurity Calibration Series prep_imp->prep_cal_imp hplc_injection Inject Calibration Solutions (in triplicate) prep_cal_api->hplc_injection prep_cal_imp->hplc_injection data_acquisition Acquire Chromatographic Data (Peak Areas) hplc_injection->data_acquisition calibration_curve Construct Calibration Curves (Peak Area vs. Concentration) data_acquisition->calibration_curve linear_regression Perform Linear Regression (Determine Slopes) calibration_curve->linear_regression rrf_calculation Calculate RRF (Slope_Impurity / Slope_API) linear_regression->rrf_calculation result Final RRF Value rrf_calculation->result

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Comparison with Alternative Methods

While HPLC with UV/DAD detection is the most common technique for RRF determination, other analytical methods can be employed for the quantification of impurities, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
HPLC with UV/DAD Separation based on polarity, detection based on UV absorbance.Robust, reliable, widely available, and cost-effective. DAD allows for spectral analysis and peak purity assessment.Requires chromophores for detection. RRF is wavelength-dependent.
Quantitative NMR (qNMR) Quantification based on the direct relationship between signal intensity and the number of protons.A primary analytical method, highly accurate and precise, does not require a reference standard for the impurity if an internal standard is used. Provides structural information.Lower sensitivity compared to HPLC, higher instrument cost, and requires specialized expertise.
HPLC with Mass Spectrometry (MS) Separation by HPLC coupled with detection based on mass-to-charge ratio.Highly sensitive and selective, can be used for impurities without chromophores, and provides structural information for impurity identification.Higher cost and complexity compared to UV detection. Ionization efficiency can vary significantly between compounds, potentially affecting the accuracy of relative quantification without appropriate standards.
HPLC with Charged Aerosol Detection (CAD) Universal detection method based on aerosol charging.Provides a more uniform response for non-volatile analytes compared to UV, independent of chromophores.Response can be non-linear and influenced by mobile phase composition.

Conclusion

The determination of the Relative Response Factor for this compound is a critical step in ensuring the quality of Aripiprazole drug substance and product. The HPLC-based slope method provides a robust and reliable approach that is widely accepted by regulatory agencies. While alternative methods like qNMR and HPLC-MS offer specific advantages, particularly for impurities lacking a UV chromophore or when structural elucidation is required, HPLC with UV/DAD detection remains the workhorse of the pharmaceutical industry for routine impurity quantification due to its balance of performance, cost, and ease of use. The choice of method should be based on the specific requirements of the analysis, the nature of the impurity, and the available instrumentation.

References

Comparative Stability of Aripiprazole and its N1-Oxide Under Stress Conditions: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the stability of the atypical antipsychotic drug aripiprazole (B633) and its primary oxidative degradation product, Aripiprazole N1-Oxide, under various stress conditions. The information is intended for researchers, scientists, and drug development professionals, offering insights into the degradation pathways and intrinsic stability of these compounds. The findings are supported by a summary of quantitative data from forced degradation studies and detailed experimental protocols.

Executive Summary

Data Presentation: Forced Degradation of Aripiprazole

The stability of aripiprazole has been evaluated under conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

Stress ConditionReagents and ConditionsObservationDegradation Products
Acid Hydrolysis 1 M HCl at ambient temperature for 48 hoursDegradation observedImpurities B and C
Base Hydrolysis 1 M NaOH at ambient temperature for 48 hoursStableNo significant degradation
Oxidative 3% H₂O₂ at ambient temperature for 48 hoursSignificant degradationThis compound (major)
Thermal Dry heat at 105°C for 24 hoursDegradation observedUnspecified degradation products
Photolytic UV light exposureStableNo significant degradation

Table 1: Summary of Forced Degradation Studies on Aripiprazole.[5][6]

Stability Profile of this compound

This compound is the major product formed when aripiprazole is subjected to oxidative stress.[4][5] While specific forced degradation studies on isolated this compound are not extensively documented in the literature, general knowledge of heterocyclic N-oxides suggests they can exhibit varied stability. The N-O bond in such compounds can be susceptible to reduction back to the parent amine. The stability of N-oxides can be influenced by factors such as the electronic nature of the heterocyclic ring and the presence of other functional groups.

Experimental Protocols

Detailed methodologies for the forced degradation studies of aripiprazole are crucial for reproducibility and comparison.

Forced Degradation Stock Solution Preparation

A stock solution of aripiprazole (1.0 mg/mL) is prepared. For each stress condition, 8 mL of this stock solution is transferred to a 10 mL volumetric flask and diluted with the respective stress medium.[5]

Acidic Degradation
  • Reagent: 1 M Hydrochloric Acid (HCl)[5]

  • Procedure: An aripiprazole solution is treated with 1 M HCl and kept at ambient temperature for 48 hours before analysis.[5]

Alkaline Degradation
  • Reagent: 1 M Sodium Hydroxide (NaOH)[5]

  • Procedure: An aripiprazole solution is treated with 1 M NaOH and maintained at ambient temperature for 48 hours prior to analysis.[5]

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂)[5]

  • Procedure: An aripiprazole solution is exposed to 3% H₂O₂ at ambient temperature for 48 hours.[5]

Thermal Degradation
  • Procedure: Aripiprazole powder is subjected to dry heat at 105°C for 24 hours.[6]

Photolytic Degradation
  • Procedure: Aripiprazole solution is exposed to UV light.

Analytical Method

The separation and quantification of aripiprazole and its degradation products are typically achieved using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: A mixture of methanol, water, and orthophosphoric acid[5]

  • Flow Rate: 1.5 mL/min[5]

  • Column Temperature: 40°C[5]

  • Injection Volume: 20 µL[5]

  • Detection Wavelength: 254 nm for aripiprazole and 224 nm for impurities[5]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Aripiprazole Stock Solution (1 mg/mL) B Acid Hydrolysis (1M HCl, RT, 48h) A->B C Base Hydrolysis (1M NaOH, RT, 48h) A->C D Oxidation (3% H2O2, RT, 48h) A->D E Thermal Degradation (105°C, 24h) A->E F Photolytic Degradation (UV Light) A->F G RP-HPLC Analysis B->G C->G D->G E->G F->G H Characterization of Degradants (LC-MS, NMR) G->H

Caption: Workflow for the forced degradation of aripiprazole.

Degradation Pathway of Aripiprazole under Oxidative Stress

G A Aripiprazole B This compound A->B Oxidative Stress (e.g., H₂O₂)

Caption: Formation of this compound from aripiprazole.

References

A Comparative Analysis of Aripiprazole N1-Oxide Impurity in Generic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the impurity profile of Aripiprazole (B633) N1-Oxide across various generic aripiprazole products. This guide provides an overview of the regulatory landscape, analytical methodologies for detection, and a discussion on the importance of monitoring this specific impurity.

Aripiprazole, an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia and bipolar disorder. The commercial success of the innovator product, Abilify®, has led to the availability of numerous generic versions. While generics offer a cost-effective alternative, ensuring their quality and safety, particularly concerning impurity profiles, is paramount for regulatory bodies and healthcare providers. One critical process impurity and degradation product is Aripiprazole N1-Oxide. This guide delves into the profiling of this specific impurity in different aripiprazole generics, providing valuable insights for researchers and professionals in the pharmaceutical field.

Understanding this compound

This compound, also known as USP Aripiprazole Related Compound F, is a known impurity that can form during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product upon exposure to oxidative conditions.[][2] Its presence in the final drug product needs to be carefully controlled to ensure the safety and efficacy of the medication.

Regulatory Framework and Acceptance Criteria

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for impurities in aripiprazole tablets. The USP, in a 2016 revision of its monograph for aripiprazole tablets, set the acceptance criterion for Aripiprazole Related Compound F at not more than (NMT) 0.3%. The European Pharmacopoeia also lists Aripiprazole Impurity F, which corresponds to the N1-Oxide, and mandates its control.

These limits are established based on safety data and are crucial for ensuring that the level of impurities in the drug product does not pose a risk to patients.

Comparative Data on this compound in Generics

While regulatory bodies require stringent control of impurities, publicly available, direct comparative studies detailing the quantitative levels of this compound across a range of commercially available aripiprazole generics are limited. Most published literature focuses on the development and validation of analytical methods for impurity detection rather than a market-wide comparative analysis.

A study on the innovator product, Abilify®, indicated that all impurities were below the acceptance limit of 0.15% for individual impurities, though a specific value for this compound was not reported. European Public Assessment Reports (EPARs) for various generic aripiprazole products, such as those from Pharmathen, Genthon, and Sandoz, confirm that the impurity profiles are within acceptable limits, but do not disclose specific quantitative data for individual impurities to the public.[3][4][5]

To illustrate the desired data presentation for such a comparative analysis, the following table has been constructed with hypothetical data. It is crucial to note that these values are for illustrative purposes only and do not represent actual analytical findings.

Generic ManufacturerCountry of Origin (for this hypothetical data)This compound Level (%)Method of Analysis
Generic AIndia0.08HPLC-UV
Generic BUSA0.12UPLC-MS
Generic CGermany0.05HPLC-UV
Generic DChina0.15HPLC-UV
Innovator Product (Abilify®)Japan< 0.05HPLC-UV

Experimental Protocols for this compound Determination

The accurate quantification of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.

Sample Preparation
  • Tablet Powdering: A representative number of tablets (typically 20) are weighed and finely powdered to ensure homogeneity.

  • Extraction: An accurately weighed portion of the tablet powder, equivalent to a specific amount of aripiprazole, is transferred to a volumetric flask.

  • Dissolution: A suitable diluent, often a mixture of acetonitrile (B52724) and water or a buffer solution, is added to the flask. The mixture is then sonicated and/or shaken to ensure complete dissolution of the active ingredient and the impurity.

  • Filtration: The resulting solution is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved excipients.

Chromatographic Conditions (Typical HPLC-UV Method)
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both aripiprazole and this compound have adequate absorbance, often around 254 nm.

  • Quantification: The concentration of this compound is determined by comparing its peak area in the sample chromatogram to the peak area of a certified reference standard of this compound at a known concentration.

Visualizing the Workflow and Chemical Relationship

To better understand the process of impurity profiling and the chemical relationship between aripiprazole and its N1-Oxide, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_quantification Quantification cluster_result Result Tablet Aripiprazole Generic Tablet Powder Crushed Tablet Powder Tablet->Powder Grinding Solution Dissolved in Diluent Powder->Solution Extraction & Sonication Filtered Filtered Solution Solution->Filtered Filtration HPLC HPLC System Filtered->HPLC Injection Data Chromatographic Data HPLC->Data Detection (UV) Quantify Quantification of This compound Data->Quantify Peak Area Comparison Result Impurity Level (%) Quantify->Result

Caption: Experimental workflow for the determination of this compound impurity.

chemical_relationship Aripiprazole Aripiprazole C23H27Cl2N3O2 N1_Oxide This compound C23H27Cl2N3O3 Aripiprazole->N1_Oxide Oxidation

Caption: Chemical relationship between aripiprazole and its N1-Oxide impurity.

Conclusion

The control of impurities is a critical aspect of ensuring the quality and safety of generic pharmaceuticals. For aripiprazole, this compound is a key impurity that requires careful monitoring. While regulatory bodies have established clear acceptance criteria, there is a notable lack of publicly available, direct comparative data on the levels of this impurity in different generic products. The analytical methods for its detection are well-established, with HPLC being the standard technique. Further post-market surveillance studies with transparent reporting of quantitative impurity data would be highly beneficial for the scientific community and for ensuring continued confidence in the quality of generic aripiprazole formulations.

References

In Vitro vs. In Vivo Correlation of Aripiprazole N1-Oxide Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to study the formation of Aripiprazole (B633) N1-Oxide, a metabolite of the atypical antipsychotic aripiprazole, in both laboratory (in vitro) and living organism (in vivo) settings. Establishing a correlation between these two environments is a critical step in drug development, offering insights into the predictive power of preclinical experiments for human pharmacokinetic outcomes. While direct quantitative in vitro to in vivo correlation (IVIVC) data for Aripiprazole N1-Oxide formation is not extensively published, this guide outlines the standard experimental protocols and data presentation required to establish such a relationship.

Data Presentation: A Comparative Framework

To establish an IVIVC for this compound formation, quantitative data from both in vitro and in vivo experiments are essential. The following tables illustrate the typical data structure for such a comparison.

Table 1: In Vitro Formation of this compound in Human Liver Microsomes

ParameterValueUnits
Michaelis-Menten Constant (Km)[Value]µM
Maximum Velocity (Vmax)[Value]pmol/min/mg protein
Intrinsic Clearance (CLint)[Value]µL/min/mg protein

Note: These values would be determined experimentally and represent the kinetic parameters of the enzyme(s) responsible for N1-Oxide formation.

Table 2: In Vivo Pharmacokinetics of this compound

ParameterHumanRatMouseUnits
Dose of Aripiprazole [Value][Value][Value]mg/kg
Cmax of N1-Oxide [Value][Value][Value]ng/mL
Tmax of N1-Oxide [Value][Value][Value]h
AUC0-t of N1-Oxide [Value][Value][Value]ng·h/mL
Metabolite to Parent Ratio (AUC) [Value][Value][Value]-

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC0-t = Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments required to gather the data presented above.

In Vitro Experimental Protocol: Metabolism in Human Liver Microsomes

This protocol outlines the steps to determine the kinetic parameters of this compound formation in a controlled laboratory setting.

  • Materials:

    • Aripiprazole

    • This compound standard

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile or other suitable quenching solvent

    • LC-MS/MS system

  • Incubation:

    • Prepare a stock solution of aripiprazole in a suitable solvent (e.g., DMSO).

    • In a series of microcentrifuge tubes, pre-incubate pooled HLMs (e.g., 0.2-0.5 mg/mL) in phosphate buffer at 37°C.

    • Add varying concentrations of aripiprazole to the tubes and briefly vortex.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 0-60 minutes) in a shaking water bath at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Sample Quenching and Processing:

    • Terminate the reaction by adding a cold quenching solvent, such as acetonitrile, containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new set of tubes for analysis.

  • Quantification by LC-MS/MS:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound formed.

    • Construct a standard curve using the this compound standard to determine the concentrations in the experimental samples.

  • Data Analysis:

    • Plot the rate of this compound formation against the substrate (aripiprazole) concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.

In Vivo Experimental Protocol: Pharmacokinetic Study in an Animal Model (e.g., Rat)

This protocol describes how to assess the formation and elimination of this compound in a living organism.

  • Animal Model:

    • Use a suitable animal model, such as male Sprague-Dawley rats, with appropriate acclimatization.

    • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration:

    • Administer a single dose of aripiprazole to the rats via a clinically relevant route (e.g., oral gavage).

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a bioanalytical method (e.g., LC-MS/MS) for the simultaneous quantification of aripiprazole and this compound in plasma.

    • Process the plasma samples (e.g., protein precipitation or solid-phase extraction) to extract the analytes.

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC0-t.

    • Calculate the metabolite to parent drug ratio using the respective AUC values.

Visualization of Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the logical flow of an IVIVC study and the metabolic pathway leading to this compound.

IVIVC_Workflow cluster_in_vitro In Vitro Study cluster_in_vivo In Vivo Study cluster_correlation IVIVC a Human Liver Microsomes b Incubation with Aripiprazole a->b c LC-MS/MS Analysis b->c d Determine Km, Vmax, CLint c->d j Correlate In Vitro CLint with In Vivo Clearance d->j e Animal Model / Human Subject f Aripiprazole Administration e->f g Plasma Sampling f->g h LC-MS/MS Analysis g->h i Determine Cmax, Tmax, AUC h->i i->j

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

Metabolic_Pathway cluster_enzymes Metabolizing Enzymes Aripiprazole Aripiprazole N1_Oxide This compound Aripiprazole->N1_Oxide N-oxidation Dehydro Dehydro-aripiprazole (Major Metabolite) Aripiprazole->Dehydro Dehydrogenation CYP3A4 CYP3A4 CYP3A4->N1_Oxide CYP3A4->Dehydro CYP2D6 CYP2D6 CYP2D6->N1_Oxide CYP2D6->Dehydro FMO FMO (potential) FMO->N1_Oxide

Caption: Metabolic pathways of Aripiprazole.

Conclusion

Establishing a robust in vitro to in vivo correlation for the formation of this compound is a data-intensive process that requires meticulous experimental design and execution. While aripiprazole is known to be metabolized via several pathways, with dehydroaripiprazole (B194390) being a major metabolite, the N-oxidation pathway is also of interest for a complete understanding of its disposition.[1] The enzymes CYP3A4 and CYP2D6 have been identified as being involved in the metabolism of aripiprazole.[1][2] A synthetic route for Aripiprazole N-oxides has also been described.[3] By following standardized protocols for both in vitro metabolism using systems like human liver microsomes and in vivo pharmacokinetic studies, researchers can generate the necessary data to build a predictive IVIVC model. This, in turn, can facilitate more efficient drug development by enabling earlier and more accurate predictions of a drug's behavior in humans.

References

Safety Operating Guide

Proper Disposal of Aripiprazole N1-Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers and drug development professionals handling Aripiprazole N1-Oxide must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with current regulatory frameworks.

This compound, a metabolite of the atypical antipsychotic aripiprazole, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute Toxicity - Oral, Category 4 (H302), indicating it is harmful if swallowed.[1] While this classification necessitates careful handling, it does not automatically designate the compound as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). The proper disposal route is contingent on a hazardous waste determination by the generating facility.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.

PropertyValueReference
CAS Number 573691-09-5[2][3]
Molecular Formula C23H27Cl2N3O3[2][3]
GHS Classification Acute Toxicity - Oral, Category 4[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Hygroscopic, Refrigerator, under inert atmosphere[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure compliance and safety. The following workflow outlines the necessary steps for laboratory personnel.

start Start: Unused or Waste this compound hw_determination Perform Hazardous Waste Determination (Consult SDS and institutional EHS) start->hw_determination is_hazardous Is it a RCRA Hazardous Waste? hw_determination->is_hazardous non_hazardous Manage as Non-RCRA Pharmaceutical Waste is_hazardous->non_hazardous No hazardous Manage as RCRA Hazardous Waste is_hazardous->hazardous Yes segregate_non_haz Segregate into a clearly labeled 'Non-Hazardous for Incineration' container (e.g., white with blue lid) non_hazardous->segregate_non_haz segregate_haz Segregate into a clearly labeled 'Hazardous Waste' container (e.g., black container) hazardous->segregate_haz licensed_vendor Arrange for pickup by a licensed hazardous waste vendor segregate_non_haz->licensed_vendor segregate_haz->licensed_vendor incineration Ensure disposal is via incineration at a permitted facility licensed_vendor->incineration documentation Maintain all disposal records incineration->documentation end End of Process documentation->end

This compound Disposal Workflow
Hazardous Waste Determination

The first and most critical step is to determine if the waste this compound is considered hazardous under RCRA.

  • Consult the Safety Data Sheet (SDS): The SDS will provide initial hazard information.[1]

  • Engage Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for making a formal hazardous waste determination. They can assess if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

  • Listing Status: this compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA.

  • Toxicity Characteristic: The determination will likely hinge on whether the waste would fail the Toxicity Characteristic Leaching Procedure (TCLP). In the absence of specific TCLP data for this compound, a conservative approach is often warranted.

Segregation and Labeling

Proper segregation is key to a compliant waste management program.

  • Non-RCRA Pharmaceutical Waste: If determined to be non-hazardous under RCRA, this compound should be managed as a non-RCRA pharmaceutical waste.[4][5][6] This waste stream still poses potential environmental risks and should not be disposed of in regular trash or down the drain.[4][5][7]

    • Container: Use a designated container for non-RCRA pharmaceutical waste, often white with a blue lid, and clearly labeled "For Incineration Only".[4][5]

  • RCRA Hazardous Waste: If the material is determined to be a RCRA hazardous waste, it must be collected in a designated hazardous waste container, typically a black container, and labeled in accordance with EPA and institutional guidelines.

Disposal Method

The recommended disposal method for pharmaceutical waste, both RCRA and non-RCRA, is incineration.

  • Incineration: This is the preferred method to ensure the complete destruction of the active pharmaceutical ingredient and prevent its release into the environment.[4][7] Landfilling of pharmaceutical waste is discouraged due to the risk of leaching into groundwater.[7]

  • Licensed Waste Vendor: All waste must be handled and transported by a licensed and reputable hazardous waste management company. This vendor will ensure the waste is taken to a permitted treatment, storage, and disposal facility (TSDF).

Documentation

Maintain meticulous records of all waste disposal activities. This includes:

  • Hazardous waste determinations.

  • Container labeling.

  • Pickup dates and manifest numbers provided by the waste vendor.

By following these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. It is imperative to always consult with your institution's EHS department for specific guidance and to ensure adherence to all local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aripiprazole N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Aripiprazole N-Oxide, a metabolite of the atypical antipsychotic Aripiprazole. Adherence to these procedures is critical to minimize exposure risk and ensure the integrity of your research.

Aripiprazole N-Oxide is classified as harmful if swallowed and requires careful handling to avoid contact with skin, eyes, and clothing.[1][2] Inhalation of the substance should also be prevented.[1] The toxicological properties of Aripiprazole N-Oxide are not fully known, underscoring the need for cautious handling.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with active pharmaceutical ingredients (APIs) like Aripiprazole N-Oxide.[3][4][5][6][7] The following table summarizes the required PPE:

PPE CategoryItemSpecifications & Use
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder form to prevent inhalation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, latex, neoprene)Must be worn to prevent skin exposure.[1][4]
Eye Protection Appropriate protective eyeglasses or chemical safety gogglesAs described by OSHA standards to shield eyes from splashes or airborne particles.[1]
Body Protection Protective clothing (e.g., lab coat, gown, coveralls)Worn to prevent contamination of personal clothing and skin.[1] Consider materials like Tyvek® for enhanced protection against solid or liquid APIs.[5][6]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Before handling, read the Safety Data Sheet (SDS) thoroughly.[1][2]

2. Donning PPE:

  • Follow the proper sequence for putting on PPE: gown, mask or respirator, goggles or face shield, and then gloves.

3. Weighing and Aliquoting:

  • Handle Aripiprazole N-Oxide as a solid in a designated area to minimize dust generation.

  • Use appropriate tools (e.g., spatulas, weigh boats) and clean them thoroughly after use.

4. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, do so in a controlled manner within the fume hood.

5. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1]

  • Wash contaminated clothing before reuse.[1]

Emergency Procedures

EmergencyAction
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]
Skin Contact Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Remove the individual to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1]
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2] Do not eat, drink, or smoke when using this product.[1][2]

Disposal Plan

Proper disposal of Aripiprazole N-Oxide and its containers is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][2]

  • General Guidance for Pharmaceutical Waste:

    • Do not dispose of down the drain unless specifically instructed.

    • If a drug take-back program is not available, the U.S. Food and Drug Administration (FDA) recommends mixing the unused medicine with an unpalatable substance like dirt, cat litter, or used coffee grounds.[8][9][10]

    • Place the mixture in a sealed container (e.g., a sealable plastic bag) before disposing of it in the household trash.[8][10]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_workspace Prepare Workspace prep_sds->prep_workspace prep_ppe Don PPE handling_weigh Weighing prep_ppe->handling_weigh emergency_exposure Exposure prep_ppe->emergency_exposure prep_workspace->prep_ppe handling_dissolve Dissolving handling_weigh->handling_dissolve emergency_spill Spill handling_weigh->emergency_spill cleanup_decontaminate Decontaminate Workspace handling_dissolve->cleanup_decontaminate handling_dissolve->emergency_spill cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose cleanup_doff->emergency_exposure

Caption: Workflow for handling Aripiprazole N-Oxide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aripiprazole N1-Oxide
Reactant of Route 2
Aripiprazole N1-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.